molecular formula C19H17N9O5S2 B1663582 Cefozopran CAS No. 113359-04-9

Cefozopran

カタログ番号: B1663582
CAS番号: 113359-04-9
分子量: 515.5 g/mol
InChIキー: QDUIJCOKQCCXQY-WHJQOFBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefozopran is a fourth-generation cephalosporin antibiotic having imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups located at positions 3 and 7 respectively. It is a cephalosporin, a member of thiadiazoles and an imidazopyridazine.
This compound is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A fourth-generation cephalosporin antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This compound has a 1-methyltetrazolethiol (MTT) moiety at C-3 of its cephalosporin core.
See also: Cephalexin (related);  Cefazolin (related);  Cefuroxime (related) ... View More ...

特性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11-/t12-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUIJCOKQCCXQY-WHJQOFBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025943
Record name Cefozopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113359-04-9
Record name Cefozopran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113359-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefozopran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113359049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefozopran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefozopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOZOPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LG87K28LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefozopran: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefozopran is a fourth-generation cephalosporin antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other beta-lactam agents.[1] Its efficacy against Gram-negative pathogens is the result of a multi-faceted mechanism involving efficient penetration of the bacterial outer membrane, high stability against hydrolysis by beta-lactamases, and potent inhibition of essential penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interactions between this compound and its bacterial targets.

Core Mechanism of Action

The bactericidal effect of this compound, like other beta-lactam antibiotics, is achieved through the disruption of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[1][2][3][4] This ultimately leads to cell lysis and death.[1] The overall mechanism against Gram-negative bacteria can be broken down into three critical stages:

  • Penetration of the Outer Membrane: The formidable outer membrane of Gram-negative bacteria serves as a selective permeability barrier.[5][6] this compound, being a hydrophilic molecule, traverses this barrier primarily through water-filled protein channels known as porins.[7][8][9] Its chemical structure is optimized for efficient passage into the periplasmic space, a key factor in its enhanced activity against these organisms.[1]

  • Stability in the Periplasmic Space: The periplasm of many Gram-negative bacteria contains beta-lactamase enzymes, which can hydrolyze the beta-lactam ring and inactivate the antibiotic.[3][10][11] this compound exhibits a high degree of stability against many common plasmid- and chromosomally-mediated beta-lactamases, ensuring that a sufficient concentration of the active drug reaches its ultimate target.[2][4]

  • Inhibition of Penicillin-Binding Proteins (PBPs): Once in the periplasm, this compound covalently binds to the active site of PBPs.[1][4] These enzymes are essential transpeptidases that catalyze the final cross-linking steps of peptidoglycan synthesis.[12] By inhibiting multiple PBPs with high affinity, this compound effectively halts cell wall construction, leading to structural defects and rapid cell death.[1][4]

G cluster_outside Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasmic Space Cefozopran_out This compound Porin Porin Channel Cefozopran_out->Porin Diffusion Cefozopran_peri This compound Porin->Cefozopran_peri BetaLactamase β-Lactamase Cefozopran_peri->BetaLactamase Interaction PBP Penicillin-Binding Proteins (PBPs) Cefozopran_peri->PBP Covalent Binding & Inhibition BetaLactamase->Cefozopran_peri Hydrolysis (low)

Caption: Overall mechanism of this compound action in Gram-negative bacteria.

Quantitative Analysis of this compound Activity

The effectiveness of this compound can be quantified by its minimum inhibitory concentrations (MICs) against various pathogens and its binding affinity for specific PBPs. While comprehensive quantitative data for this compound against a wide array of Gram-negative PBP subtypes is limited in publicly accessible literature, the following tables summarize available data and representative data for functionally similar fourth-generation cephalosporins to provide context.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

(Note: Specific MIC data for this compound was not found in the provided search results. Data would be populated here from relevant studies.)

OrganismStrainMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coliATCC 25922Data N/AData N/A
Pseudomonas aeruginosaATCC 27853Data N/AData N/A
Klebsiella pneumoniaeClinical IsolateData N/AData N/A
Table 2: Penicillin-Binding Protein (PBP) Affinity

This table presents the 50% inhibitory concentration (IC₅₀), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled penicillin to the PBP. A lower IC₅₀ value indicates higher binding affinity.

OrganismPBP TargetThis compound IC₅₀ (mg/L)Comparative Cephalosporin IC₅₀ (mg/L)
Enterococcus faecalis (Gram-positive)PBP 511[13]N/A
Escherichia coliPBP 2Data N/ACeftobiprole: 0.6
Escherichia coliPBP 3Data N/ACeftobiprole: <0.1
Pseudomonas aeruginosaPBP 2Data N/ACefoperazone: High Affinity
Pseudomonas aeruginosaPBP 3Data N/ACefoperazone: High Affinity[14]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the mechanism of action of this compound.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a radiolabeled beta-lactam (e.g., [¹⁴C]benzylpenicillin) for binding to PBPs in bacterial cell membranes.

Methodology:

  • Membrane Preparation:

    • Grow Gram-negative bacterial cultures to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[15]

    • Lyse cells using a French press or sonication.

    • Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed spin to pellet the cell membranes).[15]

    • Wash the membrane pellet and resuspend in the buffer to a specific protein concentration.

  • Competition Assay:

    • Aliquots of the membrane preparation are pre-incubated with varying concentrations of this compound for 10-15 minutes at 30°C.

    • A saturating concentration of radiolabeled penicillin (e.g., [¹⁴C]benzylpenicillin) is added, and the incubation is continued for another 10 minutes.

    • The binding reaction is stopped by adding an excess of non-radiolabeled penicillin G, followed by the addition of Sarkosyl to solubilize the membranes.

  • Detection and Analysis:

    • The PBP-penicillin complexes are separated by SDS-PAGE.

    • The gel is treated with a fluorographic enhancer (e.g., 1 M sodium salicylate).[15]

    • The gel is dried and exposed to X-ray film (autoradiography) to visualize the radiolabeled PBPs.

    • The intensity of the bands is quantified using densitometry. The IC₅₀ is calculated as the this compound concentration that reduces the band intensity by 50% compared to the control (no this compound).

G A Prepare Bacterial Membrane Fraction B Pre-incubate Membranes with Varying [this compound] A->B C Add Radiolabeled Penicillin (e.g., [14C]Pen) B->C D Stop Reaction with Excess Unlabeled Penicillin C->D E Separate Proteins via SDS-PAGE D->E F Visualize Bands via Autoradiography E->F G Quantify Band Intensity & Calculate IC50 F->G

Caption: Workflow for a competitive PBP binding assay.

Outer Membrane Permeability Assay (NPN Uptake)

This assay assesses the ability of this compound to permeate the bacterial outer membrane by using the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in the hydrophobic environment of a damaged membrane.

Methodology:

  • Cell Preparation:

    • Grow bacterial cultures to the mid-log phase.

    • Harvest cells by centrifugation and wash twice with a low-ionic-strength buffer (e.g., 5 mM HEPES, pH 7.2).[16]

    • Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Fluorescence Measurement:

    • Transfer the cell suspension to a quartz cuvette in a fluorometer.

    • Add NPN to a final concentration of 10 µM and allow the baseline fluorescence to stabilize.[17]

    • Initiate the measurement by adding this compound at the desired concentration.

    • Record the increase in fluorescence intensity over time, using excitation and emission wavelengths of 350 nm and 420 nm, respectively.[17]

  • Data Analysis:

    • The rate of NPN uptake is determined from the initial slope of the fluorescence curve.

    • This rate is proportional to the degree of outer membrane permeabilization. A higher rate indicates greater permeability.

G A Prepare Washed Bacterial Cell Suspension B Add NPN Probe to Cell Suspension A->B C Measure Baseline Fluorescence B->C D Add this compound to Initiate Permeabilization C->D E Record Fluorescence Increase (λex=350nm, λem=420nm) D->E F Calculate Initial Rate of NPN Uptake E->F

Caption: Workflow for the NPN uptake outer membrane permeability assay.

Beta-Lactamase Stability Assay

This assay quantifies the stability of this compound against hydrolysis by beta-lactamase enzymes using a chromogenic cephalosporin substrate, nitrocefin. The rate of this compound hydrolysis is determined by its ability to competitively inhibit the hydrolysis of nitrocefin.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified beta-lactamase enzyme (e.g., TEM-1, SHV-1) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare stock solutions of nitrocefin and this compound.

  • Hydrolysis Assay:

    • The assay is performed in a 96-well microplate.

    • Add the beta-lactamase solution to wells containing various concentrations of this compound and incubate for a short period.

    • Initiate the reaction by adding nitrocefin.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.[18][19] The hydrolysis of nitrocefin results in a color change from yellow to red.[20]

  • Data Analysis:

    • The rate of nitrocefin hydrolysis is calculated from the linear portion of the absorbance vs. time plot.

    • The rate of this compound hydrolysis relative to a known substrate (e.g., penicillin G) is determined by analyzing the inhibition kinetics. A low rate of hydrolysis indicates high stability.

G A Prepare Solutions: β-Lactamase, this compound, Nitrocefin B Add Enzyme and varying [this compound] to Microplate Wells A->B C Initiate Reaction by Adding Nitrocefin B->C D Monitor Absorbance Increase at 490nm Kinetically C->D E Calculate Hydrolysis Rates D->E F Determine Relative Stability of this compound E->F

Caption: Workflow for a competitive beta-lactamase stability assay.

Conclusion

The potent antibacterial activity of this compound against Gram-negative bacteria is a direct consequence of its optimized chemical properties that allow it to overcome the key defense mechanisms of these pathogens. Its ability to efficiently penetrate the outer membrane, resist degradation by periplasmic beta-lactamases, and effectively inhibit the function of multiple essential PBPs establishes it as a powerful agent in the treatment of severe bacterial infections. A thorough understanding of these mechanisms, supported by the quantitative and methodological data presented, is crucial for its effective clinical application and for the future development of next-generation cephalosporins.

References

An In-depth Technical Guide to the Synthesis of Cefozopran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Cefozopran, a fourth-generation cephalosporin antibiotic. It details the key chemical transformations, intermediates, and experimental protocols relevant to its preparation, with a focus on providing actionable data for research and development.

Overview of the this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the readily available cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). The core synthetic strategy involves two key modifications to the 7-ACA scaffold:

  • Substitution at the C-3 Position: The acetoxymethyl group at the C-3 position is displaced by the heterocyclic moiety, imidazo[1,2-b]pyridazine.

  • Acylation at the C-7 Position: The amino group at the C-7 position is acylated with a specialized side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, which is crucial for its antibacterial spectrum and potency.

The overall process can be logically divided into three main stages:

  • Synthesis of the C-7 side chain active ester.

  • Synthesis of the core cephalosporin intermediate.

  • Final condensation and salt formation to yield this compound HCl.

A schematic of the complete synthesis pathway is presented below.

G cluster_sidechain Stage 1: C-7 Side Chain Active Ester Synthesis cluster_core Stage 2: Core Intermediate Synthesis cluster_final Stage 3: Final Condensation and Salt Formation acetic_acid 2-(5-amino-1,2,4-thiadiazol-3-yl) -2-(Z)-methoxyiminoacetic acid (I) active_ester S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl) -2-methoxyimino thioacetate (V) acetic_acid->active_ester 1,2-dichloroethane, rt disulfide 2,2'-dibenzothiazole disulfide (II) disulfide->active_ester tpp Triphenylphosphine tpp->active_ester tea Triethylamine tea->active_ester active_ester_final Active Ester (V) seven_aca 7-Aminocephalosporanic Acid (7-ACA) silylation Silylation (e.g., HMDS or BSA) seven_aca->silylation silylated_aca Silylated 7-ACA silylation->silylated_aca intermediate_IV 7-amino-3-(imidazo[1,2-b]pyridazin- 1-ylmethyl)-3-cephem-4-carboxylic acid (Intermediate IV) silylated_aca->intermediate_IV Halogenated solvent, ~40°C imidazo_pyridazine Imidazo[1,2-b]pyridazine silylated_imidazo Silylated Imidazo[1,2-b]pyridazine (IIIa) imidazo_pyridazine->silylated_imidazo silylated_imidazo->intermediate_IV tmsi TMSI (catalyst) tmsi->intermediate_IV deprotection Methanol (Deprotection) intermediate_IV_final Intermediate IV cefozopran_base This compound (SCE-2787) cefozopran_hcl This compound Hydrochloride cefozopran_base->cefozopran_hcl Ethanol/Acetone or Methanol/Acetone hcl Hydrochloric Acid hcl->cefozopran_hcl intermediate_IV_final->cefozopran_base THF/Acetone/Water, 30°C, pH 7-8 active_ester_final->cefozopran_base G cluster_synthesis Synthesis of Intermediate IV A Silylate 7-ACA (BSA, Dichloromethane) C Combine Silylated Products with TMSI catalyst A->C B Silylate Imidazo[1,2-b]pyridazine B->C D React at 40°C for 3h C->D E Cool to 0°C D->E F Add Methanol (Deprotection) E->F G Filter and Wash (Cold Methanol) F->G H Dry under Vacuum G->H G cluster_final Final Condensation and Salt Formation A Dissolve Intermediate IV & Active Ester (THF/Acetone/Water) B Adjust pH to 7-8 React at 30°C A->B C Precipitate with Acetone B->C D Filter and Wash C->D E Dry to get this compound Base D->E F Dissolve this compound Base (Ethanol/Acetone/HCl) E->F G Crystallize with excess Acetone at 0°C F->G H Filter, Wash (Ether), and Dry G->H I This compound Hydrochloride H->I

Cefozopran: An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefozopran, a fourth-generation cephalosporin, demonstrates a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative clinical isolates. This technical guide provides a comprehensive overview of its antimicrobial profile, summarizing key quantitative data, detailing experimental methodologies for susceptibility testing, and illustrating its mechanism of action. While much of the available data originates from studies conducted in the late 1990s and early 2000s, it continues to serve as a foundational reference for understanding the potential utility of this antibiotic.

Introduction

This compound is a parenteral cephem antibiotic characterized by its broad-spectrum antibacterial activity.[1] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This is achieved through the binding to and inactivation of essential penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps in peptidoglycan synthesis.[2][3] The disruption of this process leads to the weakening of the cell wall and subsequent cell lysis.[2] This guide synthesizes available data on the in vitro activity of this compound against a range of clinically relevant bacteria.

Spectrum of Activity

The in vitro efficacy of this compound has been evaluated against numerous clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Clinical Isolates

This compound has shown potent activity against various Gram-positive cocci, including strains of Staphylococcus and Streptococcus.

Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates

Organism (Number of Strains)MIC50 (µg/mL)MIC90 (µg/mL)Year of Study
Staphylococcus aureus (methicillin-susceptible)0.781.561996-2000
Streptococcus pneumoniae (penicillin-susceptible)≤0.025≤0.0251995-1996[4]
Streptococcus pneumoniae (penicillin-insensitive/resistant)0.20.391995-1996[4]
Enterococcus faecalis12.5>1001996-2000
Gram-Negative Clinical Isolates

The activity of this compound extends to a range of Gram-negative bacilli, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.

Table 2: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

Organism (Number of Strains)MIC50 (µg/mL)MIC90 (µg/mL)Year of Study
Escherichia coli0.10.11996-2000[5]
Klebsiella pneumoniae0.21.561996-2000[5]
Enterobacter cloacae0.7812.51996-2000[5]
Pseudomonas aeruginosa3.1312.51996-2000[5]
Haemophilus influenzae0.10.21996-2000[5]

Experimental Protocols

The determination of the in vitro activity of this compound against clinical isolates typically follows standardized antimicrobial susceptibility testing (AST) methods. The most common of these are the broth microdilution and agar dilution methods, which are used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The general workflow is as follows:

  • Preparation of Antimicrobial Agent: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_agent Prepare this compound Dilutions inoculation Inoculate Microtiter Plates prep_agent->inoculation Serial Dilutions prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculation Standardized Suspension incubation Incubate Plates inoculation->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Quality Control

For all susceptibility testing, quality control is paramount. This involves the use of reference bacterial strains with known MIC values for the antimicrobial agent being tested, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI). These strains are tested in parallel with the clinical isolates to ensure the accuracy and reproducibility of the results.

Mechanism of Action and Resistance

As a β-lactam antibiotic, this compound's bactericidal activity is a result of its interference with the synthesis of the bacterial cell wall.

Cefozopran_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition of Lysis Cell Lysis & Death CellWall->Lysis Leads to

Caption: this compound's Mechanism of Action.

Resistance to this compound, like other cephalosporins, can arise through several mechanisms, including:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Alteration of PBPs: Modifications in the structure of PBPs can reduce their affinity for this compound, rendering the antibiotic less effective.

  • Reduced permeability: Changes in the outer membrane of Gram-negative bacteria can limit the entry of this compound into the cell.

  • Efflux pumps: Bacteria may actively transport this compound out of the cell, preventing it from reaching its target PBPs.

Conclusion

This compound exhibits a wide spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria. The data presented in this guide, while not recent, provides a valuable baseline for its antimicrobial profile. For contemporary clinical application and drug development, further studies utilizing recent clinical isolates are necessary to re-evaluate its efficacy in the context of evolving antimicrobial resistance patterns. The standardized methodologies outlined here serve as a foundation for such future investigations.

References

Cefozopran hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of Cefozopran Hydrochloride

This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, a fourth-generation parenteral cephalosporin antibiotic.[1] Understanding these fundamental physicochemical properties is critical for researchers, scientists, and drug development professionals involved in its formulation, manufacturing, storage, and clinical administration. This document synthesizes key data from published studies, detailing experimental protocols and presenting quantitative data in a structured format.

Solubility Profile

This compound hydrochloride exhibits varied solubility in common laboratory solvents. Qualitative and quantitative solubility data are crucial for the preparation of stock solutions for in vitro assays and for the development of parenteral formulations.

Qualitative Solubility: this compound hydrochloride is described as being freely soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble to soluble in water.[2][3]

Quantitative Solubility: Quantitative data from various sources have been compiled to provide a clearer solubility profile. It is noted that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[4][5] For aqueous solutions, sonication may be required to achieve higher concentrations.[6]

Table 1: Quantitative Solubility of this compound Hydrochloride

SolventReported SolubilityMolar Concentration (mM)NotesSource(s)
DMSO100 mg/mL181.16Ultrasonic assistance may be needed.[4][5][7]
Water (H₂O)≥ 52 mg/mL≥ 94.20Saturation was not reached at this concentration.[4]
Water (H₂O)30 mg/mL54.35Sonication is recommended.[6]
Ethanol< 1 mg/mL-Slightly soluble or insoluble.[7]

Stability Profile

The stability of this compound hydrochloride is influenced by several environmental factors, including temperature, humidity, pH, and light. Degradation typically involves the cleavage of the chemically labile β-lactam ring, a characteristic feature of cephalosporins.[8][9]

Solid-State Stability

In the solid state, the degradation of this compound hydrochloride is significantly affected by temperature and relative air humidity (RH).[1] Studies show that the degradation process follows first-order kinetics, where the rate is dependent on the substrate concentration.[1][10] The presence of moisture accelerates degradation considerably compared to storage in dry air.[11] Two primary degradation products, DP1 and DP2, have been identified from solid-state stress studies.[1]

Kinetic and thermodynamic parameters for the solid-state degradation of this compound hydrochloride at a relative humidity of approximately 76.4% have been determined and are summarized below.

Table 2: Kinetic and Thermodynamic Parameters for Solid-State Degradation of this compound Hydrochloride (RH ~76.4%)

ParameterValueSource
Order of ReactionFirst-Order[1]
Activation Energy (Ea)134.1 kJ/mol[1]
Enthalpy of Activation (ΔH≠)131.1 kJ/mol[1]
Entropy of Activation (ΔS≠)-13.9 J/(mol·K)[1]
Gibbs Free Energy of Activation (ΔG≠)135.2 kJ/mol[1]
Stability in Aqueous Solutions

The stability of this compound hydrochloride in aqueous media is highly pH-dependent.[8][9] The degradation via hydrolysis is a pseudo-first-order reaction.[8][9]

  • pH-Rate Profile: The compound is most stable in slightly acidic to neutral pH ranges (pH 4-6) and exhibits significantly lower stability in alkaline conditions.[8][9][12]

  • Catalysis: The degradation is subject to specific acid-base catalysis. The overall rate of hydrolysis is a sum of partial reactions, including hydrolysis catalyzed by hydrogen ions (kH+), spontaneous hydrolysis of its dicationic, monocationic, and zwitterionic forms, and hydrolysis catalyzed by hydroxide ions (kOH-).[8][9][13]

  • Degradation Pathway: The primary degradation pathway in aqueous solutions is the nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its cleavage.[8][9]

  • Degradation Products: A study investigating its stability across a pH range of 0.44 to 13.00 identified six distinct degradation products.[8][9]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound hydrochloride has been subjected to various stress conditions as per ICH guidelines.[11][14]

Table 3: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagents and ConditionsObservationSource(s)
Acid Hydrolysis 1 M HCl, 298 KDegradation observed.[11]
Base Hydrolysis 0.1 M NaOH, 298 KSignificant and rapid degradation observed.[11]
Neutral Hydrolysis Water, 373 KDegradation observed.[11]
Oxidation 3% H₂O₂, 298 KSusceptible to oxidative degradation.[11]
Photodegradation 1.2 million lux hours (solution)Approximately 30% degradation observed.[11]
Thermal (Solid) 353 K - 373 K (RH 0% and ~76.4%)Susceptible to thermal degradation, accelerated by humidity.[11]

Experimental Methodologies

Detailed and validated analytical methods are required to accurately assess the stability of this compound hydrochloride. The most common technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][11]

Protocol for Solid-State Stability Analysis

This protocol was used to investigate the kinetics of this compound hydrochloride degradation in the solid state under the influence of temperature and humidity.[1]

  • Sample Preparation: Accurately weigh 5.0 mg of this compound hydrochloride into glass vials.

  • Stress Conditions:

    • For thermal stress (dry air), place vials in a heat chamber at 393 K.

    • For hygrothermal stress, store vials in desiccators containing saturated salt solutions to maintain a constant relative humidity (e.g., ~76.4%) at a specified temperature (e.g., 363 K).

  • Sampling: At predetermined time intervals, remove a vial, cool it to room temperature.

  • Solution Preparation: Dissolve the contents in a 1:1 (v/v) mixture of acetonitrile and water, transfer quantitatively to a 10.0 mL volumetric flask, and dilute to volume with the same solvent mixture.

  • HPLC Analysis: Filter the solution and inject a 10 µL aliquot into the HPLC system.

    • Column: Lichrospher RP-18 (250 mm x 4 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 0.1% formic acid (8:92, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD detector at 260 nm.

  • Data Analysis: Determine the concentration of this compound hydrochloride at each time point and calculate the degradation rate constant using first-order kinetic equations.

G cluster_prep Sample Preparation & Stress cluster_analysis Analysis cluster_data Data Processing start Weigh 5.0 mg CZH into glass vials stress Expose to Stress Conditions (Temp / RH) start->stress sample At time 't', remove vial and cool to RT stress->sample dissolve Dissolve in ACN:Water (1:1) Dilute to 10.0 mL sample->dissolve hplc Filter and Inject 10 µL into HPLC system dissolve->hplc quantify Quantify CZH concentration (DAD at 260 nm) hplc->quantify kinetics Calculate Rate Constants (First-Order Kinetics) quantify->kinetics

Caption: Workflow for Solid-State Stability Testing of this compound Hydrochloride.

Protocol for Aqueous Solution Stability (pH-Rate Profile)

This methodology was employed to study the influence of pH on the degradation rate of this compound hydrochloride in solution.[9]

  • Buffer Preparation: Prepare a series of buffers (e.g., hydrochloric acid, phosphate, acetate, borate) and sodium hydroxide solutions to cover a wide pH range (e.g., 0.44–13.00).

  • Ionic Strength Adjustment: Adjust the ionic strength of all solutions to a constant value (e.g., 0.5 M) using a concentrated solution of sodium chloride.

  • Reaction Initiation: Accurately weigh this compound hydrochloride (e.g., 2.5 mg) and dissolve it in a specific volume (e.g., 12.5 mL) of the reaction solution (buffer) that has been pre-heated to the desired temperature (e.g., 353 K). Protect all solutions from light.

  • Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

  • HPLC Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of this compound hydrochloride. A Q-TOF mass spectrometer can be coupled to the HPLC for the identification of degradation products.

  • Data Analysis: Plot the natural logarithm of the this compound hydrochloride concentration versus time to determine the pseudo-first-order rate constant (k) at each pH value. Construct a log k-pH profile by plotting the logarithm of the rate constant against pH.

G cluster_prep Solution Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis & Data Processing buffers Prepare Buffers (pH 0.44 - 13.00) ionic Adjust Ionic Strength to 0.5 M with NaCl buffers->ionic equilibrate Equilibrate solutions to reaction temperature ionic->equilibrate dissolve Dissolve CZH in temperature-equilibrated buffer equilibrate->dissolve sample Withdraw aliquots at specified time intervals dissolve->sample hplc Analyze via stability-indicating HPLC-MS (Q-TOF) sample->hplc kinetics Calculate pseudo-first-order rate constant (k) hplc->kinetics profile Construct log k-pH profile kinetics->profile

Caption: Workflow for pH-Rate Profile Study of this compound Hydrochloride.

Degradation Pathways

The degradation of this compound hydrochloride proceeds through different pathways depending on the specific stressor. The common point of vulnerability for all cephalosporins is the strained β-lactam ring. The diagram below illustrates the logical relationship between the parent drug and its degradation under various forced conditions.

G cluster_stress Stress Conditions cluster_products Outcome CZH This compound Hydrochloride (Parent Drug) Acid Acidic Hydrolysis (HCl) CZH->Acid Base Basic Hydrolysis (NaOH) CZH->Base Oxidative Oxidation (H₂O₂) CZH->Oxidative Photo Photolysis (Light) CZH->Photo Thermal Thermal Stress (Heat, Humidity) CZH->Thermal DP Degradation Products (e.g., via β-Lactam Cleavage) Acid->DP Base->DP Oxidative->DP Photo->DP Thermal->DP

Caption: Logical Pathways of this compound Hydrochloride Degradation.

Conclusion

This compound hydrochloride demonstrates moderate solubility in water and high solubility in DMSO. Its stability is a critical parameter that must be carefully managed. In the solid state, degradation is slow but is significantly accelerated by heat and humidity, following first-order kinetics. In aqueous solutions, the drug is most stable in a slightly acidic to neutral pH range and degrades rapidly in alkaline conditions through specific acid-base catalyzed hydrolysis of the β-lactam ring. It is also susceptible to degradation by oxidation and light. This comprehensive understanding of solubility and stability is paramount for the development of robust, safe, and effective this compound hydrochloride drug products, guiding formulation strategies, defining appropriate storage conditions, and establishing a valid shelf-life.

References

Cefozopran pharmacokinetics and pharmacodynamics in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefozopran is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[1][2] The disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, with a focus on animal models relevant to drug development.

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal models. The available data, primarily from studies in rats and dogs, indicates that this compound is rapidly eliminated and minimally metabolized.

Pharmacokinetic Parameters in Preclinical Models

A summary of the key pharmacokinetic parameters of this compound following intravenous administration in rats and dogs is presented in Table 1. Notably, there is a lack of publicly available data for other common preclinical species such as mice, and comprehensive parameters like Cmax and AUC are not consistently reported in the available literature for rats and dogs.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)Half-life (t½) (h)Plasma Protein Binding (%)Cmax (µg/mL)AUC (µg·h/mL)Reference
RatNot Specified0.32≤10Data Not AvailableData Not Available[3]
DogNot Specified0.67≤10Data Not AvailableData Not Available[3]

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.

Distribution

Preclinical studies in rats have shown that this compound distributes into various tissues following intravenous administration. Relatively high concentrations have been observed in the kidney, plasma, lung, and skin.[3] The volume of distribution has not been quantitatively reported in the available literature.

Metabolism and Excretion

This compound undergoes minimal metabolism in both rats and dogs, with the majority of the administered dose being excreted unchanged in the urine.[3] In rats, 84-91% of the unchanged drug is recovered in the urine.[3] A minor metabolite, imidazo[1,2-b]pyridazine (IP), has been identified in rats, accounting for a small fraction of the administered dose.[3]

Pharmacodynamics

The pharmacodynamic profile of a β-lactam antibiotic like this compound is primarily characterized by the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC).

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of clinical isolates. Post-marketing surveillance studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria. A selection of MIC90 values (the concentration at which 90% of isolates are inhibited) for this compound against relevant pathogens is presented in Table 2.

Table 2: In Vitro Activity of this compound Against Various Clinical Isolates

Bacterial SpeciesMIC90 (µg/mL)Reference
Escherichia coliPotent and consistent[4]
Klebsiella pneumoniaePotent and consistent[4]
Pseudomonas aeruginosaNot considerably changed over time[4]
Methicillin-susceptible Staphylococcus aureus (MSSA)2[5]
Methicillin-resistant Staphylococcus aureus (MRSA)High (ineffective)[5]
Penicillin-susceptible Streptococcus pneumoniae (PSSP)0.25[5]
Penicillin-intermediate resistant S. pneumoniae (PISP)1[5]
Penicillin-resistant S. pneumoniae (PRSP)2[5]
In Vivo Efficacy

Experimental Protocols

Detailed experimental protocols for the cited preclinical studies on this compound are not fully described in the available literature. However, based on standard practices in preclinical pharmacology, the following sections outline the general methodologies that would be employed.

Pharmacokinetic Studies

A typical experimental workflow for a preclinical pharmacokinetic study of an intravenously administered antibiotic is depicted below.

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Animal Acclimatization (e.g., Rats, Dogs) C Intravenous Administration (e.g., tail vein in rats) A->C B This compound Formulation (Sterile Solution) B->C D Serial Blood Sampling (e.g., sparse sampling design) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (e.g., Protein Precipitation) E->F G HPLC-UV or LC-MS/MS Analysis F->G H Concentration-Time Data Plotting G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I J Parameter Calculation (t½, CL, Vd, AUC) I->J

Preclinical Pharmacokinetic Study Workflow

1. Animal Models: Studies would typically use common preclinical species such as Sprague-Dawley rats or Beagle dogs. Animals would be acclimatized to the laboratory conditions before the experiment.

2. Drug Administration: this compound hydrochloride would be dissolved in a suitable vehicle (e.g., sterile saline) for intravenous administration. The dose would be administered, for example, as a bolus injection into the lateral tail vein of rats.

3. Blood Sampling: Blood samples would be collected at predetermined time points after drug administration. A sparse sampling design might be used where different animals are sampled at different time points to minimize blood loss from individual animals. Blood would be collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Sample Processing and Analysis: Plasma would be separated from the blood samples by centrifugation. To measure the concentration of this compound, a bioanalytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be used.[4] This typically involves a sample preparation step, such as protein precipitation with acetonitrile, to remove interfering substances from the plasma.[4]

5. Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed using pharmacokinetic software to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and the area under the concentration-time curve (AUC).

In Vivo Efficacy Studies (Neutropenic Thigh Infection Model)

The workflow for a typical neutropenic murine thigh infection model is illustrated below.

G cluster_0 Induction of Neutropenia cluster_1 Infection cluster_2 Treatment cluster_3 Assessment of Efficacy A Cyclophosphamide Administration to Mice B Intramuscular Injection of Bacteria (e.g., P. aeruginosa) into the thigh A->B C Initiation of this compound Therapy (e.g., subcutaneous or intravenous) B->C D Thigh Homogenization at Specified Time Points C->D E Quantitative Bacterial Culture (CFU counts) D->E F Determination of Bacterial Kill E->F

Neutropenic Murine Thigh Infection Model Workflow

1. Induction of Neutropenia: Mice (e.g., Swiss Webster or BALB/c) are rendered neutropenic by the administration of cyclophosphamide. This makes them more susceptible to bacterial infection.

2. Infection: A clinical isolate of the target pathogen, for example, Pseudomonas aeruginosa, is grown to a specific concentration and then injected into the thigh muscle of the neutropenic mice.

3. Treatment: At a predetermined time after infection (e.g., 2 hours), treatment with this compound is initiated. The drug can be administered via various routes, such as subcutaneous or intravenous, at different dose levels and dosing intervals.

4. Efficacy Assessment: At various time points after the start of treatment (e.g., 24 hours), groups of mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. The homogenate is then serially diluted and plated on appropriate agar to determine the number of viable bacteria (colony-forming units, CFU). The change in bacterial count compared to untreated control animals is used to determine the efficacy of the treatment.

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound, like all β-lactam antibiotics, involves the disruption of bacterial cell wall synthesis. The logical relationship of this pathway is depicted below.

G A This compound B Penicillin-Binding Proteins (PBPs) (Transpeptidases) A->B Binds to C Inhibition of PBP Activity B->C Leads to D Disruption of Peptidoglycan Cross-linking C->D E Weakened Bacterial Cell Wall D->E F Cell Lysis and Bacterial Death E->F

This compound Mechanism of Action

This compound binds to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[2] This binding inactivates the PBPs, preventing them from carrying out their normal function of cross-linking peptidoglycan chains.[2] This disruption in the synthesis of the peptidoglycan layer results in a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and the death of the bacterium.[2]

Conclusion

The available preclinical data for this compound, primarily from studies in rats and dogs, suggest that it is a rapidly eliminated antibiotic with low plasma protein binding and minimal metabolism. While comprehensive pharmacokinetic data in common preclinical models is limited in the public domain, the general profile is consistent with other cephalosporins. Its in vitro activity against a broad range of pathogens is well-documented. Further preclinical in vivo studies, particularly in infection models that allow for detailed PK/PD analysis, would be beneficial to fully characterize its efficacy profile and to guide optimal dosing strategies in clinical settings.

References

The Discovery and Development of Cefozopran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefozopran is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, mechanism of action, antibacterial spectrum, and the pivotal preclinical and clinical studies that established its pharmacokinetic profile and clinical efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development and infectious disease.

Discovery and Synthesis

This compound, identified by the code SCE-2787, was developed as a parenteral fourth-generation cephalosporin. The synthesis of this compound hydrochloride originates from 7-aminocephalosporanic acid (7-ACA), a common starting material for semi-synthetic cephalosporins. The synthesis is a multi-step process involving the introduction of specific side chains at the C-7 and C-3 positions of the cephem nucleus to enhance its antibacterial activity and stability against β-lactamases.

A general synthetic pathway involves the condensation of 7-ACA with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate. This is followed by a 3-substitution with imidazo[1,2-b]pyridazine, deprotection, and conversion to the hydrochloride salt.[1][2]

G 7-ACA 7-ACA Intermediate_A 7β-[(Z)-2-(5-amino-1,2,4- thiadiazol-3-yl)-2-methoxyimino acetamido]cephalosporanic acid 7-ACA->Intermediate_A Condensation with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4- thiadiazol-3-yl)-2-methoxyimino thioacetate in presence of Et3N Protected_Intermediate Silanization Protection Intermediate_A->Protected_Intermediate Protection with hexamethyldisilazane Cefozopran_Base Cefozopran_Base Protected_Intermediate->Cefozopran_Base 3-substitution with imidazo[1,2-b]pyridazine (TMSI as catalyst) Cefozopran_HCl Cefozopran_HCl Cefozopran_Base->Cefozopran_HCl Deprotection (methanol), Ion exchange, HCl treatment

Figure 1: Simplified synthetic pathway of this compound Hydrochloride from 7-ACA.

Experimental Protocol: Synthesis of this compound Hydrochloride

The following is a generalized protocol based on published literature.[1][2] Specific yields and purification methods may vary.

  • Condensation: 7-ACA is reacted with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate in the presence of triethylamine (Et3N) to yield 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid.

  • Protection: The carboxyl group of the intermediate is protected by silanization using an agent like hexamethyldisilazane.

  • Substitution: The protected intermediate undergoes a 3-substitution reaction with imidazo[1,2-b]pyridazine, often catalyzed by trimethylsilyl iodide (TMSI).

  • Deprotection and Salt Formation: The protecting group is removed using methanol. The resulting this compound base is then purified, subjected to ion exchange to remove iodide ions, and finally treated with hydrochloric acid to form the stable hydrochloride salt.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[][4] The primary targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.[][4]

G cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall_Integrity Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Wall_Integrity->Cell_Lysis Prevents

Figure 2: Mechanism of action of this compound on bacterial cell wall synthesis.

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its activity is often quantified by the minimum inhibitory concentration (MIC), with MIC90 representing the concentration required to inhibit the growth of 90% of tested isolates.

Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens

Bacterial SpeciesMIC90 (μg/mL)
Staphylococcus aureus (MSSA)Varies by study
Streptococcus pneumoniaeVaries by study
Escherichia coli0.1
Klebsiella pneumoniae1.56
Pseudomonas aeruginosa12.5
Moraxella (Branhamella) catarrhalis4
Haemophilus influenzae1

Note: MIC90 values can vary depending on the study, geographical location of isolates, and testing methodology.[5][6][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[5][8][9][10]

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Preclinical and Clinical Development

Pharmacokinetic Studies

Pharmacokinetic studies in healthy volunteers and patient populations have been crucial in defining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[11][12]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Intravenous Infusion)

DoseCmax (μg/mL)t1/2 (hours)AUC (μg·h/mL)Urinary Excretion (%)
0.5 g~48~1.2 - 2.8~92~66 - 73
1.0 g~78~1.2 - 2.8~152~66 - 73
2.0 g~172~1.2 - 2.8~341~66 - 73

Data compiled from studies in healthy Chinese volunteers.[11][12]

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

A typical pharmacokinetic study of intravenous this compound involves the following steps:[11][12]

  • Study Design: An open-label, single- and/or multiple-dose study is conducted in healthy adult volunteers.

  • Drug Administration: this compound is administered as a single intravenous infusion over a specified period (e.g., 30 or 60 minutes).

  • Sample Collection: Blood samples are collected at predefined time points before, during, and after the infusion. Urine samples are also collected over specified intervals.

  • Bioanalysis: The concentration of this compound in plasma and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The collected data are used to calculate key pharmacokinetic parameters, including Cmax, t1/2, AUC, clearance, and volume of distribution.

G Screening Subject Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Dosing This compound Administration (Intravenous Infusion) Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Timed Urine Collection Dosing->Urine_Collection Sample_Processing Plasma/Urine Separation and Storage Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Bioanalysis LC-MS/MS or HPLC Analysis of this compound Concentration Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, t1/2, AUC, etc.) Bioanalysis->PK_Analysis Report Data Analysis and Reporting PK_Analysis->Report

Figure 3: General workflow for a pharmacokinetic study of intravenous this compound.

Clinical Efficacy and Safety

This compound has been evaluated in numerous clinical trials for the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.[13][14][15][16] These studies have generally demonstrated high clinical and bacteriological efficacy rates.

Table 3: Summary of Clinical Efficacy in Selected Studies

IndicationPatient PopulationEfficacy Rate (%)Reference
Various InfectionsPediatric100[17]
Febrile NeutropeniaPediatric64.0[18]
Community-Acquired PneumoniaAdultVaries[13][14][15][16]

Adverse events reported in clinical trials are generally mild and typical of the cephalosporin class, including gastrointestinal disturbances and skin rash.[17][18]

Conclusion

This compound is a potent fourth-generation cephalosporin with a well-established profile of broad-spectrum antibacterial activity, a clear mechanism of action, and favorable pharmacokinetic properties. Its development has provided a valuable therapeutic option for the treatment of a variety of bacterial infections. The data and protocols presented in this guide offer a comprehensive resource for the scientific and drug development communities, facilitating further research and understanding of this important antibiotic.

References

A Technical Guide to the Binding Affinity of Cephalosporins to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the interaction between cephalosporin antibiotics and their molecular targets, the penicillin-binding proteins (PBPs). While specific quantitative binding data for Cefozopran was not available in the provided search results, this document outlines the core principles, experimental methodologies, and mechanism of action, using the closely related compound Cefoperazone as an illustrative example. This information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial therapeutics.

Introduction to Cephalosporins and Penicillin-Binding Proteins

Cephalosporins, a major class of β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their primary targets are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are essential for the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall. By binding to and inactivating these enzymes, cephalosporins disrupt cell wall maintenance and construction, leading to cell lysis and bacterial death. The affinity of a specific cephalosporin for different PBPs determines its spectrum of activity and bactericidal potency.

Quantitative Analysis of PBP Binding Affinity

The binding affinity of a β-lactam antibiotic to a PBP is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

While specific IC50 data for this compound were not prominently available, the following tables summarize the binding characteristics of Cefoperazone , a structurally related cephalosporin, to illustrate how such data is presented.

Table 1: Binding Affinity of Cefoperazone for PBPs of Escherichia coli

PBP TargetRelative AffinityFunction
PBP-3 HighCell division (septum formation)
PBP-1Bs HighCell elongation
PBP-2 ModerateCell shape maintenance
PBP-1A ModerateCell elongation
PBP-4 LowCarboxypeptidase
PBP-5 LowCarboxypeptidase
PBP-6 LowCarboxypeptidase
Source: Data synthesized from public research documents.

Table 2: Binding Affinity of Cefoperazone for PBPs of Pseudomonas aeruginosa

PBP TargetRelative AffinityFunction
PBP-3 HighCell division (septum formation)
PBP-1A HighCell elongation
PBP-1B HighCell elongation
PBP-2 ModerateCell shape maintenance
PBP-4 ModerateCarboxypeptidase
Source: Data synthesized from public research documents.

The high affinity of Cefoperazone for PBP-3 in both E. coli and P. aeruginosa correlates with its observed morphological effect on these bacteria, causing the formation of long, filamentous cells by inhibiting cell division.

Mechanism of Action: PBP Inhibition Pathway

The bactericidal action of cephalosporins is a multi-step process initiated by the binding of the antibiotic to essential PBPs located in the bacterial periplasmic space.

  • Covalent Binding: The strained β-lactam ring of the cephalosporin is attacked by a serine residue in the active site of the PBP. This reaction opens the ring and forms a stable, covalent acyl-enzyme complex.

  • Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function—the cross-linking of peptidoglycan strands.

  • Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. This effect is most pronounced in actively growing and dividing bacteria.

cluster_Cell Bacterial Cell cluster_PG Peptidoglycan Synthesis This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site AcylEnzyme Inactive Acyl-Enzyme Complex PBP->AcylEnzyme Forms covalent bond Crosslinking Transpeptidation (Cross-linking) AcylEnzyme->Crosslinking INHIBITS Precursors Peptidoglycan Precursors Precursors->Crosslinking Catalyzed by PBP CellWall Stable Peptidoglycan Cell Wall Crosslinking->CellWall WeakWall Weakened Cell Wall Crosslinking->WeakWall Blocked Lysis Cell Lysis & Bacterial Death WeakWall->Lysis Leads to

Mechanism of this compound-mediated PBP inhibition.

Experimental Protocols for PBP Binding Affinity Assays

The determination of IC50 values for PBP binding is commonly performed using a competitive assay with a fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin).

Preparation of Bacterial Membranes
  • Cell Culture: Grow the bacterial strain of interest (e.g., P. aeruginosa PAO1) in a suitable broth medium (e.g., Luria-Bertani) to the late logarithmic phase of growth.

  • Harvesting: Collect the bacterial cells by centrifugation and wash them in a suitable buffer (e.g., phosphate buffer with NaCl).

  • Lysis: Resuspend the cells in buffer and lyse them to release cellular contents. Sonication on ice is a common method.

  • Membrane Isolation: Separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic fraction. This is typically achieved by ultracentrifugation.

  • Quantification: Measure the total protein concentration in the isolated membrane fraction using a standard method, such as the Bradford protein assay.

Competitive Binding Assay
  • Incubation with Inhibitor: Aliquots of the prepared membrane fraction are incubated for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) with increasing concentrations of the test antibiotic (e.g., this compound).

  • Labeling with Fluorescent Probe: After incubation with the test antibiotic, a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., 25 µM Bocillin FL) is added to the mixture. This probe will bind to any PBPs whose active sites are not already occupied by the test antibiotic.

  • Termination of Reaction: The labeling reaction is stopped by adding a denaturing solution, such as sodium dodecyl sulfate (SDS) loading buffer, and heating the samples.

Detection and Data Analysis
  • Electrophoresis: The proteins in the reaction mixtures are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: The gel is rinsed, and the fluorescently labeled PBPs are visualized using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of the test antibiotic.

  • Quantification: The intensity of each PBP band is quantified using densitometry software.

  • IC50 Calculation: The relative fluorescence intensity for each PBP is plotted against the concentration of the test antibiotic. The IC50 value is then determined by fitting the data to a dose-response curve, typically using a four-parameter logistic equation.

cluster_prep I. Membrane Preparation cluster_assay II. Competition Assay cluster_analysis III. Data Analysis A Bacterial Culture (Log Phase) B Cell Lysis (e.g., Sonication) A->B C Isolate Membranes (Ultracentrifugation) B->C D Quantify Protein (Bradford Assay) C->D E Incubate Membranes with Varying [this compound] D->E F Add Fluorescent Penicillin (e.g., Bocillin FL) E->F G Stop Reaction (SDS + Heat) F->G H Separate PBPs (SDS-PAGE) G->H I Visualize & Quantify Fluorescence H->I J Plot Data & Fit Curve I->J K Determine IC50 Value J->K

Workflow for PBP binding affinity determination.

In Vitro Efficacy of Cefozopran Against ESBL-Producing Enterobacteriaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge in clinical therapeutics due to their resistance to a broad range of β-lactam antibiotics. This technical guide provides a comprehensive overview of the in vitro evaluation of Cefozopran, a fourth-generation cephalosporin, against these problematic pathogens. The document details the methodologies for susceptibility testing and ESBL detection, presents available quantitative data on this compound's activity, and visualizes key experimental workflows. While data on this compound's efficacy against ESBL producers is limited, this guide synthesizes the available information and provides a framework for future research and drug development efforts in this critical area of antimicrobial resistance.

Introduction

The emergence and global dissemination of extended-spectrum β-lactamases (ESBLs) in Enterobacteriaceae have rendered many cephalosporins ineffective, necessitating the exploration of alternative therapeutic agents. ESBLs are enzymes that hydrolyze and confer resistance to penicillins, first-, second-, and third-generation cephalosporins, and aztreonam. The most prevalent ESBLs belong to the CTX-M, TEM, and SHV families. This compound is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This guide focuses on the in vitro methodologies used to assess its activity against ESBL-producing Enterobacteriaceae and summarizes the existing, albeit limited, data on its efficacy.

Data Presentation: In Vitro Activity of this compound and Comparators

The available quantitative data on the in vitro activity of this compound against ESBL-producing Enterobacteriaceae is sparse. A key study from Japan provides the most direct evidence to date. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from this study, which evaluated a collection of 48 ESBL-producing Escherichia coli and Klebsiella pneumoniae isolates.

Antibiotic AgentESBL Genotype GroupMIC50 (µg/mL)MIC90 (µg/mL)
This compound CTX-M >128 >128
CefpiromeCTX-M>128>128
CefepimeCTX-M>128>128
CeftazidimeTEM/SHV4>128
AztreonamTEM/SHV16>128

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Note: The study highlighted that this compound, along with other fourth-generation cephalosporins, exhibited high MIC values against the CTX-M group of ESBL-producing isolates, suggesting limited in vitro activity.[1]

Experimental Protocols

This section details the standard methodologies employed for the in vitro evaluation of cephalosporins like this compound against ESBL-producing Enterobacteriaceae.

Bacterial Isolates
  • Source: Clinically relevant isolates of Enterobacteriaceae (e.g., E. coli, K. pneumoniae, Proteus mirabilis) are obtained from various clinical specimens such as blood, urine, respiratory secretions, and wound swabs.

  • Identification: Bacterial species are identified using standard microbiological techniques, including colonial morphology, Gram staining, and biochemical tests, or through automated systems like VITEK® or MALDI-TOF mass spectrometry.

  • Storage: Isolates are stored at -80°C in a suitable cryoprotective medium (e.g., tryptic soy broth with 20% glycerol) to maintain viability for future testing.

ESBL Production Screening and Confirmation

A two-step process is typically used to identify ESBL-producing isolates.

  • Screening: Isolates are initially screened for potential ESBL production based on their resistance to indicator cephalosporins. According to the Clinical and Laboratory Standards Institute (CLSI), isolates showing reduced susceptibility to cefotaxime, ceftriaxone, ceftazidime, or cefpodoxime are considered potential ESBL producers.

  • Phenotypic Confirmation:

    • Double-Disk Synergy Test (DDST): A disk of a third-generation cephalosporin (e.g., cefotaxime or ceftazidime) is placed on an inoculated Mueller-Hinton agar (MHA) plate at a specific distance (typically 20-30 mm, center to center) from a disk containing amoxicillin-clavulanic acid. An enhancement of the zone of inhibition between the disks, creating a "keyhole" or "champagne cork" appearance, indicates the presence of an ESBL.

    • Combination Disk Test (CDT): This method uses two disks: one with a third-generation cephalosporin alone and another with the same cephalosporin combined with clavulanic acid. A ≥5 mm increase in the zone of inhibition for the combination disk compared to the cephalosporin disk alone confirms ESBL production.

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of this compound is quantitatively determined by measuring its Minimum Inhibitory Concentration (MIC).

  • Broth Microdilution: This is a reference method for MIC determination.

    • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • Antibiotic Preparation: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Inoculation and Incubation: The microtiter plates containing the diluted antibiotic and the bacterial inoculum are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

    • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Agar Dilution:

    • Plate Preparation: Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into Petri dishes.

    • Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

    • Incubation and Reading: The plates are incubated as described for broth microdilution, and the MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony.

  • E-test (Epsilometer Test):

    • Inoculation: A standardized bacterial suspension is swabbed onto the surface of a Mueller-Hinton agar plate.

    • Strip Application: A plastic strip impregnated with a predefined gradient of this compound is placed on the agar surface.

    • Incubation and Reading: After incubation, an elliptical zone of inhibition forms. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Quality Control

Reference strains, such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603 (ESBL-positive), are included in each test run to ensure the accuracy and reproducibility of the results.

Mandatory Visualizations

Experimental_Workflow_for_ESBL_Evaluation cluster_collection Isolate Collection and Identification cluster_screening ESBL Screening cluster_confirmation ESBL Confirmation cluster_mic MIC Determination for this compound Clinical_Specimens Clinical Specimens (Blood, Urine, etc.) Bacterial_Culture Bacterial Culture Clinical_Specimens->Bacterial_Culture Identification Species Identification (Biochemical, MALDI-TOF) Bacterial_Culture->Identification AST_Screen Antimicrobial Susceptibility Screening (Disk Diffusion) (Cefotaxime, Ceftazidime) Identification->AST_Screen DDST Double-Disk Synergy Test (DDST) AST_Screen->DDST Potential ESBL Producer CDT Combination Disk Test (CDT) AST_Screen->CDT Potential ESBL Producer Broth_Microdilution Broth Microdilution DDST->Broth_Microdilution ESBL Confirmed CDT->Broth_Microdilution ESBL Confirmed Final_Report Final Report: This compound Activity Broth_Microdilution->Final_Report MIC Value Agar_Dilution Agar Dilution Agar_Dilution->Final_Report MIC Value Etest E-test Etest->Final_Report MIC Value

Caption: Experimental workflow for the in vitro evaluation of this compound against ESBL-producing Enterobacteriaceae.

ESBL_Detection_Logic Start Isolate from Enterobacteriaceae Screening Screen with 3rd Gen Cephalosporins (e.g., Cefotaxime, Ceftazidime) Start->Screening Susceptible Non-ESBL Producer (Report as Susceptible) Screening->Susceptible Susceptible Resistant Potential ESBL Producer Screening->Resistant Resistant Confirmation Phenotypic Confirmatory Test (DDST or CDT with Clavulanic Acid) Resistant->Confirmation ESBL_Positive ESBL Producer Confirmed Confirmation->ESBL_Positive Positive ESBL_Negative ESBL Not Confirmed (Other resistance mechanisms may be present) Confirmation->ESBL_Negative Negative

Caption: Logical workflow for the detection and confirmation of ESBL production in Enterobacteriaceae.

Conclusion and Future Directions

The in vitro evaluation of this compound against ESBL-producing Enterobacteriaceae is a critical step in understanding its potential clinical utility. The available data, although limited, suggests that this compound may have reduced efficacy against strains producing CTX-M-type ESBLs. This highlights the importance of genotyping ESBLs in surveillance and clinical studies.

For drug development professionals, the methodologies outlined in this guide provide a robust framework for conducting further in vitro studies. Future research should focus on:

  • Expanding the testing of this compound against a larger and more diverse panel of ESBL-producing Enterobacteriaceae, including various species and ESBL genotypes (TEM, SHV, and different CTX-M subtypes).

  • Investigating the potential for this compound in combination with β-lactamase inhibitors to overcome ESBL-mediated resistance.

  • Correlating in vitro findings with pharmacokinetic/pharmacodynamic (PK/PD) models to predict clinical efficacy.

A more comprehensive understanding of this compound's in vitro activity will be instrumental in defining its role in the therapeutic armamentarium against multidrug-resistant Gram-negative bacteria.

References

Methodological & Application

Application Notes and Protocols for the Purification of Cefozopran in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the purification of the fourth-generation cephalosporin, Cefozopran. The following sections outline various techniques, from direct precipitation to chromatographic methods, suitable for obtaining high-purity this compound for research and developmental purposes.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria. For research applications, including structural analysis, in vitro studies, and formulation development, obtaining this compound with a high degree of purity is critical. This document details several established methods for this compound purification, presenting their methodologies and performance metrics to aid researchers in selecting the most appropriate technique for their specific needs.

Data Summary of this compound Purification Techniques

The following table summarizes quantitative data from various purification methods for this compound and its precursors, providing a comparative overview of their effectiveness.

Purification MethodCompoundPurity (%)Yield (%)Key FeaturesReference
Direct Precipitation & FiltrationThis compound (free base)98.5195Non-chromatographic, cost-effective, and scalable.[1]
Silica Gel Column ChromatographyThis compound96.243Traditional chromatographic method for purification.[2]
Crystallization with Mixed SolventsThis compound hydrochloride99.471Involves extraction and crystallization, with a reducing agent to improve color.[3][4]
Resin-Based Adsorption ChromatographyCephalosporin C>90>90Applicable for upstream purification from fermentation broth.[5]
Preparative HPLC (General Cephalosporins)CephalosporinsHighVariableHigh-resolution method suitable for obtaining very pure fractions.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data summary.

Protocol 1: Non-Chromatographic Purification of this compound Free Base by Direct Precipitation

This protocol is adapted from an improved, industrially viable process that avoids column chromatography.[1][8][9]

Objective: To isolate this compound free base directly from a reaction mixture through precipitation and filtration.

Materials:

  • Crude this compound reaction mixture containing 2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)-methoxyiminoacetyl chloride hydrochloride and 7-amino-3-[(imidazo(1,2-b)pyridazinium-1-yl]methyl-3-cephem-4-carboxylatehydroiodide

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Tri-n-butylamine (TBA)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Reaction vessel with stirring capability

Procedure:

  • Suspend the crude this compound reactants in a mixture of THF and water (a common ratio is 15:8 by volume, relative to the input of the cephem carboxylate).[1]

  • At room temperature (20-30°C), add tri-n-butylamine to the suspension while stirring.

  • Continue stirring. As the reaction proceeds, this compound free base will precipitate as a solid.

  • After the precipitation appears complete, cool the reaction mixture to 10-15°C and continue stirring for an additional 2 hours.[1]

  • Isolate the precipitated solid by filtration.

  • Wash the filter cake with a mixture of THF and water (e.g., 2:1 v/v) to remove residual impurities.[1]

  • Dry the purified this compound free base under vacuum.

Expected Outcome: A white to off-white crystalline solid of this compound free base with a purity of approximately 98.5% and a yield of around 95%.[1]

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol is based on a patented method for refining crude this compound.[2]

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (100 mesh)

  • Purified water

  • Ammonia solution

  • Eluent (specific eluent composition to be determined by TLC analysis, but likely a polar organic solvent system)

  • Butanone

  • Chromatography column

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound (e.g., 5g) in purified water (e.g., 50ml). Adjust the pH to 6.0-6.5 with ammonia solution to ensure complete dissolution, resulting in a dark brown solution.[2]

  • Column Packing: Prepare a silica gel column (e.g., with 375g of 100 mesh silica gel) equilibrated with the chosen eluent.[2]

  • Loading and Elution: Load the this compound solution onto the column. Elute the column with the selected eluent.

  • Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC.

  • Pooling and Concentration: Combine the fractions containing the pure this compound. Concentrate the pooled fractions under reduced pressure at a temperature below 50°C until a solid begins to precipitate.[2]

  • Precipitation and Filtration: Add butanone to the concentrated solution to induce the precipitation of a fluffy solid. Filter the solid, wash the filter cake with butanone, and dry under vacuum.[2]

Expected Outcome: Purified this compound with a purity of approximately 96.2% and a yield of around 43%.[2]

Protocol 3: Generalized Preparative Reverse-Phase HPLC for Cephalosporin Purification

This protocol provides a general framework for the purification of this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), based on established methods for cephalosporins.[6][10][11][12]

Objective: To achieve high-purity this compound suitable for analytical standards and sensitive biological assays.

Materials:

  • Crude or partially purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Sodium acetate or phosphate buffer (e.g., 0.01 M)

  • Acetic acid or phosphoric acid for pH adjustment

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.01 M sodium acetate buffer, pH adjusted to 3.5-4.0 with acetic acid.

    • Mobile Phase B: Acetonitrile or methanol.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution. Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): On an analytical HPLC system with a C18 column, inject a small amount of the sample to determine the optimal gradient for separation. A typical gradient might be from 5% to 40% Mobile Phase B over 20-30 minutes.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase composition.

    • Inject the this compound sample.

    • Run the gradient as determined in the analytical scale, adjusting the flow rate for the larger column diameter.

  • Fraction Collection: Collect fractions corresponding to the this compound peak, as identified by UV detection (typically around 235-254 nm).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.

Expected Outcome: High-purity this compound (>99%), with the yield being dependent on the purity of the starting material and the resolution of the separation.

Visualized Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

cluster_0 Protocol 1: Direct Precipitation Workflow start Crude Reactant Suspension (THF/Water) add_base Add Tri-n-butylamine (Room Temperature) start->add_base precipitate Stir and Precipitate This compound add_base->precipitate cool Cool to 10-15°C (Stir for 2h) precipitate->cool filtrate Filter Precipitate cool->filtrate wash Wash with THF/Water filtrate->wash dry Vacuum Dry wash->dry end_node Pure this compound Free Base dry->end_node

Caption: Workflow for non-chromatographic purification of this compound.

cluster_1 Protocol 2: Silica Gel Chromatography Workflow start Dissolve Crude this compound (Water, pH 6.0-6.5) load Load onto Silica Gel Column start->load elute Elute with Solvent load->elute collect Collect Fractions (TLC Monitoring) elute->collect pool Pool Pure Fractions collect->pool concentrate Concentrate under Reduced Pressure pool->concentrate precipitate Add Butanone to Precipitate concentrate->precipitate filter_wash Filter and Wash with Butanone precipitate->filter_wash dry Vacuum Dry filter_wash->dry end_node Purified this compound dry->end_node

Caption: Workflow for this compound purification by silica gel chromatography.

cluster_2 Protocol 3: Preparative RP-HPLC Workflow start Dissolve and Filter Crude this compound inject Inject onto Preparative C18 Column start->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Peak Fractions run_gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Organic Solvent pool->evaporate lyophilize Lyophilize to Dry Solid evaporate->lyophilize end_node High-Purity this compound lyophilize->end_node

Caption: Workflow for high-purity this compound purification via RP-HPLC.

References

Determining the Minimum Inhibitory Concentration (MIC) of Cefozopran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefozopran, a fourth-generation cephalosporin antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST), primarily referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for cephalosporins.

Disclaimer: As of the latest revisions of CLSI and EUCAST guidelines, specific interpretive criteria and quality control (QC) ranges for this compound have not been officially established. Therefore, the following protocols are provided as a general framework. Researchers are advised to establish and validate their own internal quality control parameters for this compound MIC testing.

Introduction

This compound is a broad-spectrum cephalosporin with activity against a variety of Gram-positive and Gram-negative bacteria.[1] Accurate determination of its MIC is crucial for understanding its potency, monitoring for the development of resistance, and guiding preclinical and clinical research. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3]

Principle of the Assay

The core principle of MIC testing involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. After a specified incubation period, the lowest concentration of the agent that inhibits visible bacterial growth is recorded as the MIC. The primary methods for MIC determination are broth dilution (macro- and microdilution) and agar dilution.[4]

Data Presentation

Quantitative data from MIC testing should be organized for clarity and comparative analysis. The following tables provide templates for recording and presenting MIC data for this compound against a panel of bacterial isolates and for quality control purposes.

Table 1: Example of this compound MIC Data Summary for Test Isolates

Bacterial Isolate IDOrganismSourceThis compound MIC (µg/mL)Interpretation*
XYZ-001Staphylococcus aureusClinical2-
XYZ-002Escherichia coliClinical0.5-
XYZ-003Pseudomonas aeruginosaEnvironmental8-
XYZ-004Klebsiella pneumoniaeClinical1-

*Interpretation (Susceptible, Intermediate, Resistant) is dependent on the establishment of clinical breakpoints, which are not currently available for this compound.

Table 2: Quality Control (QC) Results for this compound MIC Testing

QC StrainLot NumberDateThis compound MIC (µg/mL)Expected Range*Pass/Fail
E. coli ATCC® 25922Cefo-A12025-11-060.25(To be determined)-
S. aureus ATCC® 29213Cefo-A12025-11-061(To be determined)-
P. aeruginosa ATCC® 27853Cefo-A12025-11-064(To be determined)-

*Users must establish their own internal, laboratory-specific QC ranges for this compound based on repeat measurements.

Experimental Protocols

The following are detailed protocols for broth microdilution and agar dilution methods for this compound MIC testing.

Protocol 1: Broth Microdilution MIC Assay

This is one of the most common methods for determining MICs and is amenable to high-throughput screening.

Materials:

  • This compound hydrochloride analytical standard

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Bacterial isolates for testing

  • Recommended QC strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound hydrochloride powder and dissolve it in a sterile solvent (e.g., sterile distilled water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 1280 µg/mL).[1]

    • Further dilute this stock solution in CAMHB to create a working stock at twice the highest desired final concentration in the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to the desired final concentration. Discard 100 µL from the last well of the dilution series. This will result in 100 µL of varying this compound concentrations in each well. Well 11 can serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final this compound concentrations.

    • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Agar Dilution MIC Assay

This method is useful for testing multiple isolates simultaneously.

Materials:

  • This compound hydrochloride analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates and QC strains

  • Inoculum preparation materials as described for broth microdilution

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Add a defined volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Prepare a control plate with no antibiotic.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate approximately 1-10 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing concentrations of this compound.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of MIC testing.

  • Reference Strains: A set of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), should be included with each batch of tests. For cephalosporins, common QC strains include E. coli ATCC® 25922, S. aureus ATCC® 29213, and P. aeruginosa ATCC® 27853.

  • Acceptance Criteria: As there are no published QC ranges for this compound, laboratories should perform at least 20 replicate tests for each QC strain to establish their own mean MIC and acceptable range (e.g., ±1 log₂ dilution from the mode). The results for the QC strains must fall within the established range for the test results to be considered valid.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock Solution plate_prep Prepare Serial Dilutions in 96-well Plate stock->plate_prep Dilute inoculate Inoculate Plate with Bacterial Suspension plate_prep->inoculate Add to inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate Add incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for this compound Broth Microdilution MIC Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cefo_agar Prepare this compound- Infused Agar Plates spot_inoculate Spot Inoculate Plates with Bacterial Suspensions cefo_agar->spot_inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration with no growth at inoculum spot) incubate->read_mic

Caption: Workflow for this compound Agar Dilution MIC Testing.

References

Quantitative Analysis of Cefozopran in Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic and pharmacodynamic profiles is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is fundamental to these studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The determination of this compound in biological fluids is predominantly achieved through chromatographic techniques. HPLC-UV is a robust and widely accessible method suitable for therapeutic drug monitoring and pharmacokinetic studies.[1] For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the preferred method. The choice of method depends on the specific requirements of the study, including the required limit of quantification, sample throughput, and available instrumentation.[2]

Sample Preparation

Proper sample preparation is critical to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest.[2] The most common techniques for this compound and other cephalosporins include protein precipitation, ultrafiltration, and solid-phase extraction (SPE).

1. Protein Precipitation (PPT): This is a simple and rapid method suitable for both HPLC-UV and LC-MS/MS.[3]

  • Protocol:
  • To 200 µL of plasma or serum sample, add 400 µL of cold acetonitrile (or methanol) to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in the mobile phase for analysis.

2. Ultrafiltration: This technique is used to separate the free (unbound) fraction of the drug from the protein-bound fraction.[1]

  • Protocol:
  • Place the plasma or serum sample into an appropriate centrifugal ultrafiltration device (e.g., with a 10 kDa molecular weight cut-off).
  • Centrifuge according to the manufacturer's instructions (e.g., 5,000 x g for 30 minutes at 4°C).
  • The resulting ultrafiltrate, containing the free drug, can be directly injected or further diluted for analysis.

3. Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.

  • Protocol:
  • Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol followed by water.
  • Load the pre-treated plasma or urine sample onto the cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute this compound with a stronger organic solvent (e.g., acetonitrile or methanol).
  • Evaporate the eluate and reconstitute in the mobile phase.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in plasma, serum, and urine.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.01 M sodium acetate buffer (pH 3.5) with 0.001% triethylamine (e.g., 6:94 v/v for plasma)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 235 nm[1]
Internal Standard Cefepime or Floxuridine[1]

Validation Data Summary (HPLC-UV)

ParameterPlasmaUrinePeritoneal Fluid
Linearity Range 0.15 - 307.2 µg/mL[1]4.69 - 4800 µg/mL[1]0.2 - 200 µg/mL[1]
LLOQ 0.15 µg/mL[1]4.69 µg/mL[1]0.05 µg/mL[1]
Intra-day Precision (RSD%) < 2.4%[1]< 3.0%[1]< 5.77%[1]
Inter-day Precision (RSD%) < 5.4%[1]< 5.9%[1]< 5.77%[1]
Accuracy/Recovery 86.9% - 108.4%[1]Not specified96.3% - 108%[1]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity and is ideal for studies requiring low detection limits. As a specific validated method for this compound was not found in the literature, the following protocol is a proposed starting point for method development based on methods for structurally similar cephalosporins like cefazolin and cefoperazone.[3][4][5][6]

Chromatographic Conditions:

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Internal Standard A stable isotope-labeled this compound or another cephalosporin (e.g., Cefazolin-d4)

Mass Spectrometry Conditions (Proposed):

ParameterProposed Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound (exact m/z to be determined by infusion)
Product Ions (Q3) Two to three characteristic fragment ions (to be determined by infusion and fragmentation experiments)
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Hypothetical MRM Transitions for this compound:

Based on the structure of this compound and fragmentation patterns of similar cephalosporins, potential precursor and product ions can be predicted. The exact mass of this compound is 566.09 g/mol . The protonated molecule [M+H]⁺ would be approximately m/z 567.1. Fragmentation would likely occur at the beta-lactam ring and side chains.

Validation Data Summary (LC-MS/MS for other Cephalosporins)

This table provides an overview of typical validation parameters achieved for other cephalosporins using LC-MS/MS, which can serve as a benchmark for this compound method development.

ParameterCefazolin (Plasma)[7]Cefoperazone (Plasma)[4]
Linearity Range 0.48 - 480 µg/mL0.1 - 20 µg/mL
LLOQ 0.48 µg/mL0.1 µg/mL
Intra-day Precision (RSD%) ≤ 11.2%< 8.39%
Inter-day Precision (RSD%) ≤ 20% at LLOQ, ≤ 11.2% at other levels< 8.39%
Accuracy (%DEV) Within ±15%Not specified
Recovery Not specified> 87.3%

Sample Stability

The stability of this compound in biological samples is crucial for accurate quantification.[8][9] Based on studies of this compound in aqueous solutions and general knowledge of beta-lactam antibiotics, the following storage conditions are recommended:[8][9]

  • Short-term (up to 4 hours): Room temperature.

  • Medium-term (up to 24 hours): 2-8°C.

  • Long-term: -20°C or preferably -80°C.

It is essential to perform stability studies as part of the method validation to confirm the stability of this compound in the specific biological matrix and storage conditions used in the study. This compound is most stable in slightly acidic to neutral pH and less stable in alkaline conditions.[8]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the overall process.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Biological Sample (Plasma, Urine) protein_precipitation Protein Precipitation (e.g., Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_acquisition Data Acquisition hplc_uv->data_acquisition lcmsms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship study_objective Study Objective (e.g., Pharmacokinetics) method_selection Method Selection (HPLC-UV or LC-MS/MS) study_objective->method_selection method_development Method Development & Validation method_selection->method_development sample_analysis Sample Analysis method_development->sample_analysis data_interpretation Data Interpretation & Conclusion sample_analysis->data_interpretation data_interpretation->study_objective

Caption: Logical relationship of the analytical process.

References

High-performance liquid chromatography (HPLC) for Cefozopran analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Cefozopran using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is suitable for the determination of this compound in the presence of its degradation products, making it applicable for routine quality control and stability studies of pharmaceutical formulations.

Introduction

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Ensuring the purity, potency, and stability of this compound in pharmaceutical products is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This application note details a robust, isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method has been validated to be selective, precise, and accurate.[1]

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.

Table 1: Chromatographic Conditions for this compound Analysis [1]

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 12 mM Ammonium Acetate : Acetonitrile (92:8, v/v)
Flow Rate 1.0 mL/min
Injection Volume 25 µL
Column Temperature 30°C
Detection Wavelength 260 nm
Reagents and Solutions
  • This compound Hydrochloride Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Ammonium Acetate: Analytical grade.

  • Water: HPLC grade or purified water.

  • Mobile Phase Preparation: Prepare a 12 mM solution of ammonium acetate in water and mix it with acetonitrile in the ratio of 92:8 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: For pharmaceutical formulations, accurately weigh and dissolve the sample containing this compound hydrochloride in the mobile phase to achieve a target concentration within the linear range of the method.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the analysis of this compound.

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution multiple times (typically 5 or 6 replicates) and evaluate the system suitability parameters.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject the standard solution and record the chromatogram.

  • Sample Injection: Inject the sample solution and record the chromatogram.

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Table 3: Summary of Method Validation Data [1]

Validation ParameterResult
Linearity Range 20 - 300 mg/L
Correlation Coefficient (r) 0.9999
Accuracy (% Recovery) Within acceptable limits
Precision (RSD%) Intra-day and Inter-day precision within acceptable limits
Selectivity/Specificity The method is selective for this compound in the presence of its degradation products.[1]
Robustness The method is robust to small, deliberate changes in chromatographic parameters.

Visualization of Workflows

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the HPLC analysis of a this compound sample.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare this compound Standard Solution sst System Suitability Test prep_standard->sst prep_sample Prepare this compound Sample Solution injection Inject Standard & Sample prep_sample->injection system_prep System Equilibration system_prep->sst sst->injection chromatogram Record Chromatograms injection->chromatogram identification Peak Identification chromatogram->identification integration Peak Integration identification->integration calculation Concentration Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Method Validation

G Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD Robustness Robustness LOQ LOQ LOD->LOQ

References

Cefozopran Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][2][3] As with any antimicrobial agent, accurate determination of bacterial susceptibility is paramount for appropriate clinical use and for monitoring the emergence of resistance.

These application notes provide a detailed overview of the methodologies for determining the susceptibility of bacterial isolates to this compound. While standardized breakpoints from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not currently established for this compound, this document outlines the standardized protocols for Minimum Inhibitory Concentration (MIC) determination and disk diffusion testing that can be adapted for this compound. Furthermore, it summarizes available in vitro activity data from scientific literature to guide research and development efforts.

Disclaimer: The information provided herein is for research purposes only. Clinical diagnostic laboratories should adhere to their validated standard operating procedures and consult with relevant regulatory guidelines.

Mechanism of Action

This compound, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls.[1][3] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[1][2] The inhibition of PBP activity weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death.

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Serial Dilutions in Microtiter Plates Stock->Plates Inoculate Inoculate Plates Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Swab Swab Inoculum onto MHA Plate Inoculum->Swab MHA Prepare Mueller-Hinton Agar Plates MHA->Swab Disks Apply this compound Disks Swab->Disks Incubate Incubate at 35°C for 16-20h Disks->Incubate Measure Measure Zone of Inhibition Diameter (mm) Incubate->Measure

References

Application Note: Cell-Based Assays for Determining Cefozopran Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3][4] PBPs are crucial enzymes for the final stages of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By disrupting this process, this compound leads to a weakened cell wall and subsequent cell lysis and death.[1][2] This application note provides detailed protocols for essential cell-based assays to determine the efficacy of this compound against various bacterial strains. These assays include the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Assays.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, targets the critical process of bacterial cell wall formation. The peptidoglycan layer of the bacterial cell wall is essential for maintaining cell shape and protecting against osmotic stress. The final step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by PBPs. This compound's structure allows it to bind with high affinity to the active site of these enzymes, effectively inhibiting their function. This disruption in cell wall maintenance and synthesis ultimately leads to bacterial cell death.[1][2][4]

cluster_pathway This compound's Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-Linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: this compound's mechanism of action targeting PBPs.

Key Experimental Protocols

A systematic approach to evaluating the efficacy of this compound involves a series of well-established cell-based assays. The following diagram outlines the general workflow for determining the MIC, MBC, and time-kill kinetics of this compound.

start Start: Prepare Bacterial Inoculum and this compound Dilutions mic Minimum Inhibitory Concentration (MIC) Assay start->mic time_kill Time-Kill Assay start->time_kill mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Subculture from clear wells end End: Efficacy Determination mbc->end time_kill->end

Caption: Experimental workflow for this compound efficacy testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation and Reading:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][9][10]

Protocol:

  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Subculturing:

    • From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation and Reading:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the agar plate.

Time-Kill Assay

The time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.[11][12][13]

Protocol:

  • Preparation:

    • Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

    • Prepare flasks or tubes of MHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask with no antibiotic.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate 100 µL of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: MIC and MBC of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli ATCC 259220.51
Staphylococcus aureus ATCC 2921312
Pseudomonas aeruginosa ATCC 27853816
Klebsiella pneumoniae ATCC 138830.250.5

Table 2: Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
05.705.715.695.705.72
26.505.504.804.103.50
47.805.303.903.00<2.00
88.905.10<2.00<2.00<2.00
129.205.00<2.00<2.00<2.00
249.504.80<2.00<2.00<2.00

Conclusion

The cell-based assays detailed in this application note provide a robust framework for evaluating the in vitro efficacy of this compound. The MIC assay establishes the minimum concentration required for growth inhibition, the MBC assay determines the concentration needed for bacterial killing, and the time-kill assay reveals the dynamics of this bactericidal activity. Together, these methods offer critical data for researchers and drug development professionals in understanding the antimicrobial properties of this compound and its potential clinical applications.

References

Troubleshooting & Optimization

Cefozopran Aqueous Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Cefozopran in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is the hydrolysis of its β-lactam ring.[1][2] This is a common degradation pathway for cephalosporin antibiotics. The strained β-lactam ring is susceptible to nucleophilic attack, leading to its opening and loss of antibacterial activity.[2]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is most stable in slightly acidic to neutral aqueous solutions. Its stability significantly decreases in alkaline conditions.[1][2][3] The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics and is subject to specific acid-base catalysis.[1][2][3] This means that both hydrogen (H+) and hydroxide (OH-) ions can catalyze the hydrolysis of the β-lactam ring.

Q3: What are the typical degradation products of this compound in an aqueous solution?

A3: Degradation of this compound in aqueous solutions leads to the formation of several degradation products. Studies have identified up to six different degradation products resulting from the cleavage of the β-lactam ring and other modifications to the molecule.[1][2] The exact nature and quantity of these products can vary depending on the pH, temperature, and storage duration.

Q4: Can this compound isomerize in solution, and does this affect its activity?

A4: Yes, this compound can exist as two different configurations (isomers) in aqueous solutions containing acetonitrile.[4] Research has shown that the cis-isomer of this compound has stronger biological activity than the trans-isomer.[4] Therefore, isomerization can impact the overall efficacy of the solution.

Q5: What is the recommended procedure for preparing and storing this compound aqueous solutions to minimize degradation?

A5: To minimize degradation, this compound hydrochloride should be dissolved immediately before use.[3][5] It is recommended to prepare solutions in a slightly acidic to neutral buffer. Avoid alkaline conditions. For short-term storage, refrigeration is advisable to slow down the degradation process. Long-term storage of this compound in aqueous solutions is not recommended due to its inherent instability.

Data on this compound Stability

The stability of this compound is highly dependent on the pH of the aqueous solution. The degradation rate follows pseudo-first-order kinetics.

Table 1: Effect of pH on the Stability of this compound Hydrochloride in Aqueous Solutions

pHStability Profile
0.44 - 4.0Degradation is catalyzed by hydrogen ions (H+).
4.0 - 7.0Relatively stable region.
> 7.0Degradation is significantly accelerated by hydroxide ions (OH-).

This table summarizes the general pH-stability profile of this compound as described in the literature.[1][2][3]

Experimental Protocols

Protocol 1: Determination of this compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.

Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.

Materials:

  • This compound hydrochloride

  • HPLC-grade water

  • Appropriate buffers (e.g., phosphate, acetate) to prepare solutions of different pH

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

Methodology:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound hydrochloride in HPLC-grade water to prepare a stock solution of known concentration.

  • Preparation of Test Solutions: Dilute the stock solution with the desired buffers to obtain test solutions at various pH values (e.g., pH 4, 7, and 9).

  • Incubation: Store the test solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis:

    • Set up the HPLC system. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium acetate.[6]

    • The flow rate is typically set around 1.0 mL/min.[6]

    • Set the UV detector to a wavelength of 260 nm for this compound detection.[6]

    • Inject the samples onto the HPLC column.

  • Data Analysis:

    • Measure the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k).

Visualizations

Cefozopran_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (Active) Beta_Lactam_Ring Intact β-lactam Ring This compound->Beta_Lactam_Ring Degradation_Products Inactive Degradation Products Cleaved_Ring Cleaved β-lactam Ring Beta_Lactam_Ring->Cleaved_Ring Hydrolysis Cleaved_Ring->Degradation_Products Alkaline_pH Alkaline pH (OH⁻) Alkaline_pH->Beta_Lactam_Ring Accelerates Acidic_pH Acidic pH (H⁺) Acidic_pH->Beta_Lactam_Ring Catalyzes Temperature Increased Temperature Temperature->Beta_Lactam_Ring Accelerates

Caption: Primary degradation pathway of this compound in aqueous solutions.

Troubleshooting_Workflow Start Instability Observed Check_pH Check Solution pH Start->Check_pH Is_Alkaline Is pH > 7? Check_pH->Is_Alkaline Check_Temp Check Storage Temperature Is_High_Temp Is Temp > Recommended? Check_Temp->Is_High_Temp Check_Age Check Solution Age Is_Old Is Solution Old? Check_Age->Is_Old Is_Alkaline->Check_Temp No Adjust_pH Adjust to slightly acidic/neutral pH Is_Alkaline->Adjust_pH Yes Is_High_Temp->Check_Age No Store_Cold Store at lower temperature (refrigerate) Is_High_Temp->Store_Cold Yes Prepare_Fresh Prepare fresh solution Is_Old->Prepare_Fresh Yes End Stability Improved Is_Old->End No Adjust_pH->End Store_Cold->End Prepare_Fresh->End

Caption: Troubleshooting workflow for this compound instability.

References

Cefozopran Degradation Product Identification by Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Cefozopran degradation products using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound, like other cephalosporins, primarily degrades via hydrolysis, which involves the cleavage of the β-lactam ring.[1] Other degradation pathways can be initiated by oxidation, photolysis, and thermal stress.[2][3] The specific degradation products formed will depend on the stress conditions applied.

Q2: What are the expected mass-to-charge (m/z) values for this compound and its primary degradation products?

A2: The protonated molecule of this compound ([M+H]⁺) has a calculated m/z of 553.08. Key degradation products identified in solid-state degradation studies include DP1 (m/z 525.09) and DP2 (m/z 567.10).[4] Under hydrolytic conditions across a wide pH range, six different degradation products have been identified.[1][5]

Q3: What are typical Liquid Chromatography (LC) conditions for separating this compound and its degradation products?

A3: A common approach is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an aqueous buffer (such as 12 mM ammonium acetate) and a polar organic solvent like acetonitrile.[2] The detection wavelength is typically set to 260 nm.[2]

Q4: Which ionization technique is most suitable for the analysis of this compound and its degradation products?

A4: Electrospray ionization (ESI) is a widely used and effective technique for ionizing this compound and its degradation products. It can be operated in both positive and negative ion modes, though positive mode is often preferred for cephalosporins.

Q5: How can I confirm the identity of a suspected degradation product?

A5: Confirmation of a degradation product's structure is typically achieved through a combination of high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition, and tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. These fragmentation patterns can then be compared to the fragmentation of the parent drug and known degradation pathways of related compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound degradation products.

Problem 1: Poor or No Signal for this compound or its Degradation Products
Possible Cause Suggested Solution
Improper Ionization Source Settings Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Start with typical values for cephalosporins and adjust for maximum signal intensity.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly impact ionization efficiency. For ESI positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation and improve signal.
Sample Degradation in the Source In-source degradation can occur for thermally labile compounds. Reduce the ion source temperature to the lowest level that still allows for efficient desolvation.
Matrix Effects (Ion Suppression) Co-eluting matrix components from the sample can suppress the ionization of the analytes. Improve sample clean-up procedures or adjust the chromatographic gradient to separate the analytes from interfering matrix components.
Instrument Contamination Contaminants in the LC-MS system can lead to poor signal. Flush the system with an appropriate cleaning solution.
Problem 2: Difficulty in Identifying Unknown Peaks in the Chromatogram
Possible Cause Suggested Solution
Co-elution of Isomeric Degradation Products Isomers will have the same m/z value but may have different fragmentation patterns. Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to achieve better separation.
Formation of Adducts In ESI, molecules can form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺). This can complicate spectral interpretation. Review the mass spectrum for peaks corresponding to common adducts. Using a mobile phase with a volatile buffer like ammonium formate or acetate can minimize salt adducts.
Unexpected Fragmentation The fragmentation of a degradation product may not follow a predictable pathway. Utilize high-resolution MS to obtain the elemental composition of the fragment ions, which can provide clues to their structure.
Presence of Impurities from Reagents Impurities in solvents or reagents can introduce extraneous peaks. Analyze a blank injection (mobile phase only) to identify background ions.

Data Presentation

Table 1: Mass Spectrometric Data for this compound and its Identified Degradation Products in the Solid State
Compound Retention Time (min) Measured m/z [M+H]⁺ Calculated Formula Main Fragmentation Ions (m/z)
This compound (CZH)4.1553.0812C₂₁H₂₁N₈O₅S₃409.05, 285.03, 154.04, 122.03
DP11.22525.0863C₂₀H₂₁N₈O₄S₃381.05, 285.03, 154.04, 122.03
DP25.3567.1001C₂₂H₂₃N₈O₅S₃423.06, 285.03, 154.04, 122.03
Data obtained from solid-state degradation studies.[4]

Experimental Protocols

Forced Degradation Studies

A stability-indicating method for this compound hydrochloride has been developed using the following stress conditions:[2][3]

  • Acidic Hydrolysis: 1 M HCl at room temperature.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.

  • Neutral Hydrolysis: Water at an elevated temperature (e.g., 100°C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Photolytic Degradation: Exposure of the drug solution to UV light.

  • Thermal Degradation: Heating the solid drug at an elevated temperature.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of this compound and its degradation products:[4]

  • LC System: Agilent 1200 series

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of 12 mM ammonium acetate in water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • MS System: ESI-Q-TOF mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MS Parameters:

    • Capillary Voltage: 3500 V

    • Drying Gas Temperature: 300°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psig

    • Fragmentor Voltage: 200 V

Visualizations

G cluster_workflow Experimental Workflow for this compound Degradation Analysis prep Sample Preparation (Forced Degradation) lc LC Separation (C18 Column) prep->lc Inject ms MS Detection (ESI-Q-TOF) lc->ms Elute data Data Analysis (m/z and Fragmentation) ms->data Acquire Spectra id Degradation Product Identification data->id Interpret

Caption: Workflow for the identification of this compound degradation products.

G cluster_troubleshooting Troubleshooting Logic for Poor MS Signal start Poor or No MS Signal check_source Check Ion Source Parameters start->check_source check_mobile_phase Check Mobile Phase Composition and pH check_source->check_mobile_phase Optimal solution_source Optimize Source Settings check_source->solution_source Suboptimal check_sample Investigate Matrix Effects check_mobile_phase->check_sample Correct solution_mobile_phase Adjust Mobile Phase check_mobile_phase->solution_mobile_phase Incorrect check_instrument Check for Instrument Contamination check_sample->check_instrument Ruled Out solution_sample Improve Sample Cleanup check_sample->solution_sample Suspected solution_instrument Flush LC-MS System check_instrument->solution_instrument Contaminated

Caption: Troubleshooting flowchart for poor mass spectrometry signal.

References

Enhancing Cefozopran solubility for experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefozopran. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound for experimental assays, with a focus on enhancing its solubility and maintaining its stability.

This compound Solubility and Solution Preparation

Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This section provides quantitative solubility data, detailed protocols for solution preparation, and guidance on storage.

Solubility Data

This compound, particularly as its hydrochloride salt (CZH), exhibits solubility in various solvents. The choice of solvent can significantly impact the concentration of the stock solution and its stability.

SolventReported SolubilityMolarity (approx.)Notes
Water ≥ 52 mg/mL[1]94.20 mM[1]This compound is most stable in slightly acidic to neutral aqueous solutions.[2][3][4]
DMSO 100 mg/mL[1]181.16 mM[1]Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1] Sonication may be required.[1]
Acetonitrile/Water Mixture Soluble (ratio dependent)Not specifiedUsed as a solvent for HPLC analysis.[5] Isomerization of this compound has been observed in acetonitrile/water solutions.[6]
Ethanol/Acetone/HCl SolubleNot specifiedA specific preparation method involves dissolving in a mixture of ethanol, acetone, and 6N HCl.[7]
Methanol/Acetone/HCl SolubleNot specifiedAn alternative preparation method uses methanol, acetone, and 6N HCl.[7]
Experimental Protocols

Below are detailed protocols for preparing this compound stock solutions. Always prepare solutions fresh for optimal results. If storage is necessary, follow the recommended guidelines to minimize degradation.

Protocol 1: Preparation of Aqueous this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.

  • Solvent Addition: Add the required volume of sterile, purified water (e.g., Milli-Q or equivalent) to achieve the target concentration (e.g., 50 mg/mL).

  • Dissolution: Vortex the solution gently until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. If necessary, brief sonication in a water bath can aid dissolution.

  • Sterilization: If required for your assay, filter-sterilize the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Storage: For short-term storage, keep the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot the solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of this compound Stock Solution in DMSO

  • Weighing: In a sterile, conical tube, weigh the desired amount of this compound hydrochloride.

  • Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to reach the desired concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution until the compound is fully dissolved. If needed, use an ultrasonic bath for a short period to facilitate dissolution.[1]

  • Storage: Aliquot the stock solution into single-use, light-protecting vials and store at -20°C for up to one month or -80°C for up to six months.[1] When preparing working solutions, ensure the final concentration of DMSO in the assay medium is not toxic to the cells or organism being tested.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and use of this compound solutions.

Frequently Asked Questions (FAQs)
  • Q1: My this compound solution appears cloudy or has precipitates. What should I do?

    • A1: This may indicate that the solubility limit has been exceeded or the compound has precipitated out of solution. Try gently warming the solution (not exceeding 37°C) and vortexing. If the precipitate persists, consider preparing a fresh, more dilute solution. Ensure you are using a high-purity solvent. For DMSO stocks, ensure the DMSO is anhydrous.[1]

  • Q2: I've noticed a decrease in the activity of my this compound solution over time. Why is this happening?

    • A2: this compound is a β-lactam antibiotic and is susceptible to hydrolysis, which leads to the cleavage of the β-lactam ring and inactivation.[2][3][4] Its stability is pH-dependent, with optimal stability in slightly acidic to neutral conditions.[2][3][4] Degradation can also be accelerated by elevated temperatures and humidity in the solid state.[5][8] Always prepare solutions fresh or store them properly at low temperatures in aliquots to minimize degradation.

  • Q3: Can I use a buffer to dissolve this compound?

    • A3: Yes, but the pH of the buffer is critical. This compound is most stable at a slightly acidic to neutral pH.[2][3][4] It is less stable in alkaline conditions.[2][3][4] Therefore, using a buffer in the pH range of 6.0-7.4 is advisable. Avoid buffers with a high pH.

  • Q4: How should I store the solid this compound powder?

    • A4: Store the solid powder in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically 2-8°C or -20°C). Exposure to humidity and high temperatures can lead to degradation of the solid compound.[5][8]

  • Q5: Are there any known incompatibilities with other reagents?

    • A5: As a β-lactam antibiotic, this compound's stability can be compromised by strong acids, bases, and oxidizing agents. Be mindful of the other components in your experimental setup.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with this compound solution preparation.

Cefozopran_Troubleshooting start Start: this compound Solution Issue issue Identify Issue: - Precipitation - Low Activity - Inconsistent Results start->issue check_solubility Check Solubility Limit & Solvent Purity issue->check_solubility Precipitation check_storage Review Storage Conditions & Age issue->check_storage Low Activity check_protocol Verify Weighing & Dilution Protocol issue->check_protocol Inconsistent Results reprepare_dilute Prepare Fresh, More Dilute Solution check_solubility->reprepare_dilute Exceeded warm_sonicate Gently Warm/Sonicate check_solubility->warm_sonicate Within Limit warm_sonicate->reprepare_dilute Precipitate Persists check_ph Verify Solution pH (Optimal: slightly acidic/neutral) check_storage->check_ph Proper Storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Improper Storage or Old Solution check_ph->prepare_fresh pH is Alkaline check_isomers Consider Isomerization (if using ACN/water) check_protocol->check_isomers standardize_prep Standardize Solution Preparation Method check_protocol->standardize_prep

Caption: Troubleshooting workflow for this compound solution preparation.

Mechanism of Action Signaling Pathway

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall.[9][10][11] This process does not involve a classical signaling pathway with intracellular cascades but is a direct inhibition of key enzymes.

The mechanism is as follows:

  • Target Identification: this compound targets Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located on the inner membrane of the bacterial cell wall.[9][11][12]

  • Inhibition of Cell Wall Synthesis: this compound binds to and inactivates these PBPs.[11] PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. Specifically, they are involved in the cross-linking of peptidoglycan chains.

  • Cell Lysis: By inhibiting PBPs, this compound disrupts the integrity of the bacterial cell wall.[9][11] This leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[9][11][12]

The following diagram illustrates this mechanism of action.

Cefozopran_MoA This compound This compound pbp Penicillin-Binding Proteins (PBPs) (on bacterial cell membrane) This compound->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Cross-Linking pbp->peptidoglycan pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall is essential for lysis Cell Wall Weakening & Bacterial Lysis cell_wall->lysis Disruption leads to

Caption: Mechanism of action of this compound.

References

Strategies to Minimize Cefozopran Degradation During Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Cefozopran during storage. The following information is designed to address specific issues you may encounter during your experiments, ensuring the integrity and stability of your this compound samples.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause this compound degradation during storage?

This compound is susceptible to degradation through several mechanisms, primarily influenced by temperature, humidity, pH, and light. In the solid state, the degradation of this compound hydrochloride follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the drug. Key factors to control are:

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.

  • Humidity: Increased relative humidity (RH) promotes degradation in the solid state.

  • pH: In aqueous solutions, this compound is most stable in slightly acidic to neutral pH environments and is less stable in alkaline conditions. The primary degradation pathway in aqueous solutions is the cleavage of the β-lactam ring.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

2. What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in well-closed containers, protected from light, at controlled room temperature, or under refrigeration, depending on the formulation and intended duration of storage. For solid this compound, maintaining a low-humidity environment is crucial.

3. How can I monitor the stability of my this compound samples?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring this compound stability. This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).

4. What are the known degradation products of this compound?

Several degradation products of this compound have been identified using techniques like HPLC-MS/MS. In solid-state degradation, two primary degradation products, designated as DP1 and DP2, have been reported. In aqueous solutions, hydrolysis can lead to at least six different degradation products. The main degradation pathway involves the opening of the β-lactam ring.

5. Are there any known incompatibilities with common excipients?

While specific compatibility data for this compound with a wide range of excipients is limited in publicly available literature, general principles for cephalosporins suggest potential incompatibilities with excipients that are alkaline, have high moisture content, or contain reactive impurities. It is crucial to conduct compatibility studies with your specific formulation excipients. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are valuable for this purpose.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly low assay value for this compound. Degradation due to improper storage conditions.Review storage temperature and humidity logs. Ensure samples are protected from light. Verify the pH of solutions if applicable.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products.Compare the chromatogram with a reference standard and a known degraded sample. Utilize a validated stability-indicating HPLC method for proper separation and identification. Consider LC-MS analysis for structural elucidation of unknown peaks.
Discoloration or physical changes in the this compound powder. Significant degradation has occurred.Do not use the sample. Investigate the storage conditions to identify the cause of degradation.
Inconsistent results in stability studies. Non-homogeneity of the sample, issues with the analytical method, or fluctuating storage conditions.Ensure proper sample preparation and handling. Verify the performance of the HPLC system. Calibrate and monitor storage chambers to ensure consistent temperature and humidity.

Data Presentation

Table 1: Effect of Temperature and Relative Humidity on Solid-State Degradation of this compound Hydrochloride

Temperature (°C)Relative Humidity (%)Degradation Rate Constant (k) x 10^-3 (1/day)
80~76.413.8
9001.2
90~76.434.5
10002.9
100~76.478.2

Data synthesized from literature to illustrate the significant impact of temperature and humidity on the degradation rate.

Table 2: pH-Dependent Stability of this compound in Aqueous Solution

pHStability ProfilePrimary Degradation Pathway
< 4Less StableAcid-catalyzed hydrolysis of the β-lactam ring.
4 - 7Most Stable Minimal degradation.
> 7Least Stable Base-catalyzed hydrolysis of the β-lactam ring.

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound

This protocol outlines a validated isocratic RP-HPLC method for the quantitative determination of this compound in the presence of its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 12 mM Ammonium Acetate : Acetonitrile (92:8, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare this compound standard solutions and samples in a suitable diluent (e.g., a mixture of acetonitrile and water, 1:1 v/v).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the samples to be analyzed.

    • The retention time for this compound is approximately 4.6 minutes. Degradation products typically elute earlier.

2. Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at room temperature for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for a specified period.

  • Thermal Degradation (Solid State): Place this compound powder in a controlled temperature and humidity chamber (e.g., 80°C, 76.4% RH) for a specified duration. Dissolve the sample in a suitable diluent before analysis.

  • Photostability Testing: Expose this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Visualizations

Cefozopran_Degradation_Pathway This compound This compound DP_Solid Degradation Products (Solid State) This compound->DP_Solid Temperature, Humidity DP_Aqueous Degradation Products (Aqueous Solution) This compound->DP_Aqueous pH (Acid/Base) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV) Beta_Lactam_Opening β-Lactam Ring Opening DP_Aqueous->Beta_Lactam_Opening Major Pathway

Caption: Major degradation pathways of this compound under different stress conditions.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis Cefozopran_Sample This compound Sample Stress_Conditions Forced Degradation (Heat, Humidity, pH, Light, Oxidation) Cefozopran_Sample->Stress_Conditions Stressed_Sample Stressed Sample Stress_Conditions->Stressed_Sample HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Sample->HPLC_Analysis Data_Evaluation Data Evaluation (Assay, Purity, Degradation Products) HPLC_Analysis->Data_Evaluation

Caption: Workflow for conducting forced degradation studies of this compound.

Adjusting Cefozopran experimental protocols for different bacterial species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cefozopran in antibacterial experiments. The information is tailored for scientists and drug development professionals to address common issues encountered when adapting protocols for different bacterial species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fourth-generation cephalosporin antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[1]

Q2: How does bacterial resistance to this compound typically develop?

A2: Resistance to cephalosporins like this compound can occur through several mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.[2]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of this compound.[1]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels in Gram-negative bacteria, which can limit this compound's entry to its target site.[1]

  • Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps.

Q3: Which bacterial species are generally susceptible to this compound?

A3: As a broad-spectrum, fourth-generation cephalosporin, this compound is active against a wide range of Gram-positive and Gram-negative bacteria. It demonstrates good activity against Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, and various Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae. It also has activity against Pseudomonas aeruginosa.

Q4: What is a Minimum Inhibitory Concentration (MIC) and how is it determined for this compound?

A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] For this compound, the MIC is typically determined using broth microdilution or agar dilution methods, as detailed in the experimental protocols section.

Q5: What is a time-kill assay and when should it be used for this compound?

A5: A time-kill assay is a method used to assess the pharmacodynamic properties of an antimicrobial agent by measuring the rate of bacterial killing over time.[4][5] This assay is useful for determining whether this compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth) against a specific bacterial strain and for evaluating potential synergistic effects when used in combination with other antibiotics.

Troubleshooting Guides

Issue 1: Higher than expected MIC values for a susceptible bacterial species.

Possible Cause Troubleshooting Step
Incorrect Inoculum Density Ensure the final inoculum concentration in the MIC assay is standardized to approximately 5 x 10^5 CFU/mL. A higher inoculum can lead to falsely elevated MICs. Verify the turbidity of the bacterial suspension using a McFarland standard before dilution.[6]
Degraded this compound Stock Solution Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
Presence of β-lactamase producing bacteria Test the bacterial isolate for β-lactamase production using a commercially available test such as nitrocefin disks. If positive, this may explain the elevated MIC.
Suboptimal Growth Medium Ensure the use of appropriate cation-adjusted Mueller-Hinton Broth (CAMHB) for the MIC assay, as variations in cation concentration can affect the activity of some antibiotics.[7]
Contamination of the bacterial culture Streak the bacterial culture on an appropriate agar plate to check for purity before starting the MIC assay.

Issue 2: No bactericidal activity observed in a time-kill assay.

Possible Cause Troubleshooting Step
This compound concentration is too low The time-kill assay should be performed using this compound concentrations at, above, and below the predetermined MIC. Ensure that concentrations of at least 2x and 4x the MIC are included in the experiment.
The bacterial strain is tolerant to this compound Tolerance is a phenomenon where bacteria are inhibited by an antibiotic but not killed. This can be confirmed by performing a Minimum Bactericidal Concentration (MBC) assay in conjunction with the MIC. A tolerant strain will have an MBC/MIC ratio of ≥32.
Inaccurate viable cell counting Ensure proper serial dilutions and plating techniques are used for determining CFU/mL. Use appropriate agar plates and incubation conditions for the bacterial species being tested. Include a growth control (no antibiotic) to confirm the viability of the initial inoculum.
The bacterial strain has entered a stationary growth phase Time-kill assays are most effective on bacteria in the logarithmic phase of growth. Ensure that a fresh overnight culture is diluted in fresh broth and allowed to reach the early to mid-logarithmic phase before the addition of this compound.

Quantitative Data

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for this compound against Various Bacterial Species.

Bacterial SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)ATCC 292130.5 - 212
Streptococcus pneumoniaeATCC 49619≤0.06 - 0.50.120.25
Escherichia coliATCC 259220.12 - 10.250.5
Klebsiella pneumoniaeATCC 7006030.25 - 20.51
Pseudomonas aeruginosaATCC 278532 - 1648
Enterococcus faecalisATCC 29212>64>64>64

Note: These values are illustrative and can vary between different strains and testing conditions. It is crucial to determine the MIC for the specific bacterial isolates used in your experiments.

Experimental Protocols

Protocol 1: this compound MIC Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.

  • Preparation of this compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: this compound Time-Kill Assay

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension as described in the MIC protocol and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes or flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube with no this compound.

  • Incubation and Sampling:

    • Incubate the tubes at 35 ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates overnight at 35 ± 2°C.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and this compound concentration.

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8]

Visualizations

Cefozopran_Mechanism_of_Action This compound This compound Outer_Membrane Outer Membrane (Gram-Negative Bacteria) This compound->Outer_Membrane Approaches Porin Porin Channel Outer_Membrane->Porin Traverses via Periplasmic_Space Periplasmic Space Porin->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: this compound's mechanism of action against Gram-negative bacteria.

MIC_Troubleshooting_Workflow Start High MIC Value Observed Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Inoculum->Start Adjust Density Check_Drug Prepare Fresh This compound Stock Check_Inoculum->Check_Drug Density OK Check_Drug->Start Re-test Check_Purity Check Culture Purity Check_Drug->Check_Purity Drug Fresh Check_Purity->Start Re-isolate Test_Beta_Lactamase Test for β-lactamase Production Check_Purity->Test_Beta_Lactamase Culture Pure Result_OK MIC within Expected Range Test_Beta_Lactamase->Result_OK β-lactamase Negative & All checks passed Result_Resistant Confirmed Resistance Test_Beta_Lactamase->Result_Resistant β-lactamase Positive

Caption: Troubleshooting workflow for unexpectedly high MIC values.

Two_Component_System_Resistance cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm Sensor_Kinase Sensor Kinase (e.g., CpxA, BaeS) HK Response_Regulator Response Regulator (e.g., CpxR, BaeR) RR Sensor_Kinase:port->Response_Regulator:head Phosphorylates DNA DNA Response_Regulator:port->DNA Binds to Promoter Regions Resistance_Genes Resistance Genes (e.g., efflux pumps, porin modification) DNA->Resistance_Genes Upregulates Transcription This compound This compound-induced Cell Wall Stress This compound->Sensor_Kinase:head Activates

Caption: Role of two-component systems in cephalosporin resistance.

References

Cefozopran assay variability and reproducibility improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Cefozopran.

Troubleshooting Guides

This section is designed to help researchers, scientists, and drug development professionals identify and resolve common problems that can lead to variability and poor reproducibility in this compound assays.

High-Performance Liquid Chromatography (HPLC) Assay Troubleshooting

Question: Why am I seeing variable or drifting retention times for my this compound peak?

Answer: Fluctuations in retention time are a common issue in HPLC analysis and can be caused by several factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Check the Mobile Phase Composition:

    • Incorrect Preparation: Ensure the mobile phase components are accurately measured and mixed. For this compound analysis, a common mobile phase is a mixture of acetonitrile and a buffer like sodium acetate.[1] Inconsistent mixing can lead to a shifting mobile phase polarity and, consequently, variable retention times.

    • Degassing: Inadequate degassing of the mobile phase can introduce air bubbles into the pump, causing flow rate fluctuations. Always degas your mobile phase before use.

    • pH Instability: this compound is most stable in slightly acidic to neutral pH.[2] If using a buffer, ensure its pH is stable and within the optimal range for the column. A change in pH can alter the ionization state of this compound and affect its retention.

  • Inspect the HPLC System:

    • Leaks: Check for any leaks in the system, especially at fittings and connections. A leak will cause a drop in pressure and an unstable flow rate.

    • Pump Performance: Listen for unusual noises from the pump and check for salt buildup around the pump seals, which could indicate a leak or seal wear. Ensure the pump is delivering a consistent flow rate.

    • Column Temperature: If not using a column oven, fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.

  • Evaluate the Column's Condition:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your samples. Inadequate equilibration is a frequent cause of retention time drift at the beginning of a run sequence.

    • Column Contamination: If the retention time has gradually decreased over several runs, the column may be contaminated. Flush the column with a strong solvent to remove strongly retained compounds.

Question: My this compound peak is broad or tailing. What should I do?

Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Here are the primary causes and solutions:

  • Mobile Phase and Sample Solvent Mismatch:

    • Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your this compound standard and sample in the mobile phase itself.

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or sample concentration.

    • Column Void or Channeling: A void at the head of the column can cause peak splitting or tailing. This can result from pressure shocks or dissolution of the silica support at high pH. Consider using a guard column to protect the analytical column.

    • Secondary Interactions: Peak tailing can occur due to unwanted interactions between this compound and the stationary phase. Ensure the mobile phase pH is appropriate to suppress any secondary interactions.

  • System Dead Volume:

    • Excessive dead volume in the system (e.g., from using tubing with a large internal diameter or from poorly made connections) can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay Troubleshooting

Question: I am experiencing poor sensitivity or signal suppression for this compound in my LC-MS/MS analysis. How can I improve it?

Answer: Signal suppression is a common challenge in LC-MS/MS, especially when analyzing complex biological matrices. Here’s how to address it:

  • Optimize Sample Preparation:

    • Protein Precipitation: While simple, protein precipitation with solvents like methanol or acetonitrile may not be sufficient to remove all interfering matrix components.[3][4]

    • Solid-Phase Extraction (SPE): SPE is a more effective technique for cleaning up complex samples and reducing matrix effects.[4] Develop an SPE protocol specific for this compound to isolate it from endogenous interferences.

    • Matrix Effect Evaluation: Assess the matrix effect by comparing the response of this compound in a post-extraction spiked sample to that in a neat solution. If significant suppression is observed, further optimization of the sample cleanup is necessary.

  • Chromatographic Separation:

    • Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Adjusting the gradient profile or using a different stationary phase can help move interfering compounds away from the analyte peak.

  • Mass Spectrometer Source Parameters:

    • Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the ionization of this compound.[5] These parameters can be compound-dependent.

Microbiological Assay Troubleshooting

Question: My microbiological assay for this compound shows high variability between plates or on different days. What could be the cause?

Answer: Microbiological assays are inherently more variable than chromatographic methods. However, proper control can improve reproducibility.

  • Inoculum Preparation:

    • Standardize Inoculum Density: The density of the bacterial suspension used for inoculation is critical. Use a spectrophotometer to adjust the inoculum to a consistent optical density for every assay.

    • Use a Fresh Culture: The age and health of the bacterial culture can affect its sensitivity to the antibiotic. Always use a fresh, actively growing culture.

  • Assay Conditions:

    • Uniform Agar Thickness: Ensure the agar in the petri dishes has a uniform thickness, as this affects the diffusion of the antibiotic.

    • Consistent Incubation: Incubate plates at a constant and uniform temperature. Variations in temperature across the incubator can lead to different zone sizes.

    • Standard and Sample Handling: Prepare standard and sample dilutions accurately. Ensure that the paper discs are uniformly saturated and properly placed on the agar surface.

  • Control Charting:

    • Maintain control charts for the standard curve parameters and control samples to monitor the performance of the assay over time. This will help you identify trends or shifts in the assay's performance.

Frequently Asked Questions (FAQs)

Q1: What are the key stability considerations for this compound samples?

A1: this compound is susceptible to degradation under certain conditions. Key considerations include:

  • pH: It is most stable in slightly acidic to neutral aqueous solutions and less stable in alkaline conditions.[2]

  • Temperature: this compound can degrade at elevated temperatures. Samples should be stored at low temperatures (e.g., -70°C for plasma samples) until analysis.[3]

  • Light: Exposure to light can cause photodegradation. Protect samples and standards from light.

Q2: Which analytical method is most suitable for this compound quantification?

A2: The choice of method depends on the application:

  • HPLC-UV: This is a robust and widely available method suitable for quality control of pharmaceutical formulations.

  • LC-MS/MS: This method offers higher sensitivity and selectivity and is ideal for quantifying low concentrations of this compound in complex biological matrices like plasma and urine.[3][4]

  • Microbiological Assay: This method measures the biological activity of this compound and is often used in potency testing. However, it generally has higher variability than chromatographic methods.[6][7]

Q3: How can I ensure the reproducibility of my this compound assay?

A3: To improve reproducibility:

  • Use a Validated Method: Follow a thoroughly validated analytical method with well-defined parameters.

  • Consistent System Suitability: Before each run, perform system suitability tests to ensure the analytical system is performing correctly. Key parameters include peak area precision, retention time, tailing factor, and theoretical plates.

  • Quality Control Samples: Include quality control (QC) samples at different concentration levels in each analytical run to monitor the accuracy and precision of the assay.

  • Standardized Procedures: Ensure all analysts follow the same standardized operating procedures (SOPs) for sample preparation, instrument operation, and data analysis.

Data Presentation

Table 1: Comparison of Validated this compound Assay Methods

ParameterHPLC-UV (Plasma)[1]MEKC (Serum)[2]LC-MS/MS (Plasma)[3]
Linearity Range 0.15 - 307.2 mg/L0 - 200 mg/LNot Specified
Limit of Quantification (LOQ) 0.15 mg/L0.5 mg/LNot Specified
Intra-day Precision (%RSD) < 5.4%2.4 - 4.0%Not Specified
Inter-day Precision (%RSD) < 2.4%2.9 - 7.7%Not Specified
Accuracy (Recovery %) 86.9 - 108.4%92 - 109%Not Specified

Experimental Protocols

Detailed Protocol for this compound Analysis by HPLC-UV in Human Plasma

This protocol is based on a validated method for the determination of this compound in human plasma.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Floxuridine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Acetic acid

  • Dichloromethane

  • Human plasma

2. Chromatographic Conditions:

  • Column: Welch Materials XB C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:0.01 mol/L Sodium Acetate (pH 3.52 with acetic acid) (6:94, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with plasma to create a calibration curve.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample, add the internal standard (Floxuridine).

    • Add 600 µL of acetonitrile to precipitate the proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Add dichloromethane for back-extraction and vortex.

    • Centrifuge and inject the aqueous (upper) layer into the HPLC system.

General Protocol for this compound Microbiological Assay (Turbidimetric Method)

This is a general protocol adaptable for this compound, based on methods for other cephalosporins.[7][8]

1. Materials and Microorganism:

  • This compound reference standard

  • Test organism (e.g., Staphylococcus aureus ATCC 29213)

  • Culture medium (e.g., Mueller-Hinton Broth)

  • Phosphate buffer

2. Preparation of Inoculum:

  • Grow the test organism in the appropriate culture medium overnight.

  • Dilute the culture with sterile saline or buffer to achieve a standardized turbidity (e.g., equivalent to a 0.5 McFarland standard).

3. Assay Procedure:

  • Prepare a series of standard dilutions of this compound in phosphate buffer.

  • Prepare dilutions of the test sample with an expected this compound concentration within the range of the standard curve.

  • In a 96-well plate or test tubes, add a fixed volume of the inoculated broth.

  • Add an equal volume of the standard dilutions and sample dilutions to the wells/tubes.

  • Include control wells with inoculated broth only (growth control) and uninoculated broth (blank).

  • Incubate the plate/tubes at 35-37°C for a specified period (e.g., 4-6 hours), or until sufficient growth is observed in the control wells.

  • Measure the turbidity (optical density) at a suitable wavelength (e.g., 600 nm) using a microplate reader or spectrophotometer.

  • Construct a standard curve by plotting the optical density against the log of the this compound concentration.

  • Determine the concentration of this compound in the test samples from the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge extract Supernatant Extraction centrifuge->extract inject Inject Sample extract->inject Transfer Supernatant separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (235 nm) separate->detect integrate Peak Integration detect->integrate Generate Chromatogram calculate Calculate Concentration integrate->calculate troubleshooting_flow start Assay Variability Issue issue_type What is the nature of the issue? start->issue_type retention_time Retention Time Drift issue_type->retention_time HPLC peak_shape Poor Peak Shape issue_type->peak_shape HPLC sensitivity Low Sensitivity issue_type->sensitivity LC-MS microbio_var High Inter-plate Variability issue_type->microbio_var Microbiological check_mobile_phase Check Mobile Phase: - Composition - Degassing - pH retention_time->check_mobile_phase check_system Check HPLC System: - Leaks - Pump - Temperature retention_time->check_system check_column Check Column: - Equilibration - Contamination retention_time->check_column peak_shape->check_column check_solvent Check Sample Solvent vs. Mobile Phase peak_shape->check_solvent check_load Check Sample Load peak_shape->check_load check_sample_prep Optimize Sample Prep (e.g., SPE) sensitivity->check_sample_prep check_ms_params Optimize MS Parameters sensitivity->check_ms_params check_inoculum Standardize Inoculum microbio_var->check_inoculum check_conditions Standardize Assay Conditions: - Agar Thickness - Incubation Temp. microbio_var->check_conditions

References

Validation & Comparative

Cefozopran: A Comparative Efficacy Analysis Against Other Fourth-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative performance of Cefozopran, supported by experimental data and detailed methodologies.

Introduction

Fourth-generation cephalosporins represent a critical class of broad-spectrum β-lactam antibiotics, prized for their activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins. This compound, a member of this class, has demonstrated significant clinical utility. This guide provides a detailed comparison of the efficacy of this compound against other prominent fourth-generation cephalosporins, namely Cefepime, Cefpirome, and the veterinary cephalosporin, Cefquinome. The following sections present a synthesis of clinical trial data, in-vitro susceptibility findings, and pharmacokinetic profiles to offer a comprehensive overview for research and development professionals.

Clinical Efficacy

Comparative clinical trials have evaluated the efficacy and safety of this compound in various infectious diseases, primarily in the treatment of febrile neutropenia and complicated urinary tract infections.

Febrile Neutropenia

Febrile neutropenia, a common and serious complication of chemotherapy, requires prompt empirical antibiotic therapy. Clinical trials have compared this compound to Cefepime in both adult and pediatric cancer patients.

In a randomized trial involving pediatric cancer patients with febrile neutropenia, this compound (100 mg/kg/day) was compared to Cefepime (100 mg/kg/day). The success rate, defined as the resolution of fever and clinical signs of infection within 120 hours, was not significantly different between the two groups.[1] Specifically, the success rate for this compound was 64.0% compared to 56.3% for Cefepime.[1] The duration of fever and antibiotic therapy also showed no significant difference between the two treatment arms.[1]

Complicated Urinary Tract Infections

In the treatment of complicated urinary tract infections (cUTIs), this compound has been compared to Cefpirome. A randomized study evaluating this compound (1g twice daily) against Cefpirome (1g twice daily) for 5 days found comparable clinical efficacy.[2] The overall clinical efficacy, according to the criteria of the Japanese UTI Committee, was 90.6% for the this compound group and 90.9% for the Cefpirome group.[2] Notably, the bacteriological eradication rates for both drugs were over 90% on day 1 and after the completion of treatment, with no significant difference between the two groups.[2]

Table 1: Comparative Clinical Efficacy of this compound

IndicationComparatorThis compound Success RateComparator Success RateKey Findings
Febrile Neutropenia (Pediatric)Cefepime64.0%[1]56.3%[1]No significant difference in success rates, duration of fever, or antibiotic therapy.[1]
Complicated Urinary Tract InfectionsCefpirome90.6%[2]90.9%[2]No significant difference in clinical efficacy or bacteriological eradication rates.[2]

In-Vitro Activity

The in-vitro activity of a cephalosporin, typically measured by its Minimum Inhibitory Concentration (MIC) against various pathogens, is a key indicator of its potential clinical efficacy. This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

An in-vitro study compared the activity of this compound with several other cephalosporins, including Cefpirome and Ceftazidime, against a wide range of clinical isolates. This compound's antibacterial activity was found to be almost equal to that of Cefpirome and superior to third-generation cephalosporins.[3] It showed potent activity against S. aureus (excluding methicillin-resistant strains), coagulase-negative staphylococci, E. faecalis, E. cloacae, C. freundii, P. aeruginosa, and A. calcoaceticus.[3]

Table 2: Comparative In-Vitro Activity (MIC90 in μg/mL) of this compound and Other Cephalosporins

OrganismThis compoundCefpiromeCefepimeCeftazidime
Staphylococcus aureus (MSSA)Potent2[4]--
Enterococcus faecalisPotentSignificant activity[4]--
Enterobacteriaceae-≤ 0.5[4]--
Pseudomonas aeruginosaPotent8[4]--

Note: Direct comparative MIC90 values for this compound against all comparators for the same strains were not available in a single study. The data presented is a synthesis from multiple sources to provide a general comparison.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are crucial for assessing the in-vitro potency of an antibiotic. Standardized methods, such as broth microdilution and agar dilution, are employed as per the guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare two-fold serial dilutions of antibiotic in broth C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at specified temperature and duration (e.g., 35°C for 16-20h) C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method:

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest antibiotic concentration that prevents the growth of the bacterial colonies.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare agar plates with varying antibiotic concentrations C Spot inoculate bacterial suspension onto agar plates A->C B Prepare standardized bacterial inoculum B->C D Incubate plates under appropriate conditions C->D E Examine plates for bacterial colony growth D->E F Determine MIC: Lowest concentration preventing growth E->F

Workflow for Agar Dilution MIC Testing.

Pharmacokinetics

The pharmacokinetic profile of an antibiotic determines its concentration and persistence at the site of infection. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).

Studies in healthy volunteers have shown that this compound exhibits linear pharmacokinetics.[5] After intravenous administration, this compound is primarily excreted unchanged in the urine.[5] In pediatric patients, the clearance of this compound was found to be influenced by body weight.[6]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Single IV Dose)

DoseCmax (mg/L)Tmax (h)t1/2 (h)
0.5 g48.27 ± 9.84[5]0.50 ± 0.00[5]1.97 ± 0.19[5]
1.0 g77.99 ± 15.08[5]0.51 ± 0.02[5]2.44 ± 0.24[5]
2.0 g171.59 ± 18.27[5]0.51 ± 0.02[5]2.18 ± 0.31[5]

Direct comparative pharmacokinetic studies between this compound and other fourth-generation cephalosporins are limited. However, the available data for individual agents can provide a basis for general comparison. For instance, the elimination half-life of Cefepime is approximately 2 hours, which is comparable to that of this compound.

Mechanism of Action

Like other β-lactam antibiotics, fourth-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity leads to cell lysis and bacterial death.

The general mechanism of action for fourth-generation cephalosporins is illustrated in the following diagram:

Cephalosporin_Mechanism Cephalosporin Fourth-Generation Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Inhibition Inhibition of Transpeptidation Cephalosporin->Inhibition CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall Synthesizes PBP->Inhibition Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened wall leads to Inhibition->CellWall Disrupts synthesis of

Mechanism of Action of Fourth-Generation Cephalosporins.

Conclusion

This compound demonstrates comparable clinical efficacy to other fourth-generation cephalosporins, such as Cefepime and Cefpirome, in the treatment of specific infections like febrile neutropenia and complicated urinary tract infections. Its in-vitro activity profile showcases a broad spectrum of action against a variety of clinically relevant pathogens. The pharmacokinetic properties of this compound are predictable and similar to other drugs in its class. The choice between this compound and other fourth-generation cephalosporins may depend on local susceptibility patterns, specific patient populations, and cost-effectiveness. Further head-to-head comparative studies, particularly focusing on a wider range of bacterial isolates and diverse clinical indications, would be beneficial to further delineate the relative advantages of this compound.

References

A Comparative Analysis of Cefozopran and Meropenem Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fourth-generation cephalosporin, Cefozopran, and the carbapenem, Meropenem, in their activity against the opportunistic pathogen Pseudomonas aeruginosa. This analysis is based on available experimental data and aims to inform researchers, scientists, and drug development professionals on the efficacy and mechanisms of these two critical antibiotics.

Executive Summary

Pseudomonas aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics, posing a significant challenge in clinical settings. Both this compound and Meropenem are potent β-lactam antibiotics used in the treatment of infections caused by this pathogen. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their individual performance and mechanisms of action. Meropenem generally exhibits high in vitro activity against P. aeruginosa, although resistance is a growing concern. Data for this compound's efficacy against P. aeruginosa is less abundant in recent literature but indicates it possesses anti-pseudomonal activity.

Mechanism of Action

Both this compound and Meropenem exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of peptidoglycan cross-linking leads to a weakened cell wall and ultimately cell lysis.

Meropenem, a carbapenem, has a broad spectrum of activity and is known for its stability against many β-lactamases.[1][2] It readily penetrates the outer membrane of Gram-negative bacteria like P. aeruginosa to reach its PBP targets.[1]

This compound, a fourth-generation cephalosporin, is also designed for enhanced stability against β-lactamases and possesses activity against P. aeruginosa.

Signaling Pathway: β-Lactam Antibiotic Mechanism of Action

cluster_bacterium Pseudomonas aeruginosa cluster_periplasm Periplasmic Space cluster_membrane Outer Membrane PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibition Cell_Lysis Cell Lysis and Death Peptidoglycan->Cell_Lysis Disruption leads to Porin Porin Channel Porin->PBP Target Binding Antibiotic This compound / Meropenem Antibiotic->Porin Entry

Caption: Mechanism of action of this compound and Meropenem against P. aeruginosa.

In Vitro Efficacy: A Comparative Overview

Direct head-to-head in vitro studies comparing this compound and Meropenem against a wide range of P. aeruginosa isolates are scarce in recent literature. However, by compiling data from various studies, a general comparison can be made.

Table 1: Summary of In Vitro Activity against Pseudomonas aeruginosa

AntibioticClassMIC50 (µg/mL)MIC90 (µg/mL)Key Findings
Meropenem Carbapenem0.5 - 28 - 16Generally highly active, but resistance is increasing.[3] Effective against some imipenem-resistant strains.
This compound 4th Gen. CephalosporinNot widely reportedNot widely reportedConsidered to have anti-pseudomonal activity.

Note: MIC values can vary significantly based on the geographical location, the source of the isolate (e.g., hospital-acquired vs. community-acquired), and the specific resistance mechanisms present in the bacterial population.

Meropenem has been extensively studied and has demonstrated potent in vitro activity against P. aeruginosa.[3] However, the emergence of carbapenem-resistant P. aeruginosa (CRPA) is a major clinical concern.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow: Broth Microdilution MIC Assay

A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells containing antibiotic dilutions with bacterial suspension A->C B Prepare serial two-fold dilutions of this compound and Meropenem in Mueller-Hinton Broth B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

2. Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Experimental Workflow: Time-Kill Assay

A Grow bacterial culture to logarithmic phase B Add specified concentrations of this compound or Meropenem (e.g., 1x, 4x, 8x MIC) A->B C Incubate at 37°C with shaking B->C D Collect aliquots at pre-determined time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions and plate on agar plates D->E F Incubate plates and count colony-forming units (CFU/mL) E->F G Plot log10 CFU/mL vs. time to generate time-kill curve F->G

Caption: Workflow for conducting a time-kill assay.

Resistance Mechanisms in Pseudomonas aeruginosa

The efficacy of both this compound and Meropenem can be compromised by various resistance mechanisms in P. aeruginosa.

Table 2: Key Resistance Mechanisms

MechanismDescriptionImpact on this compoundImpact on Meropenem
β-Lactamase Production Enzymatic degradation of the β-lactam ring. Includes AmpC cephalosporinases and metallo-β-lactamases (MBLs).Susceptible to degradation by some β-lactamases.Generally stable to AmpC, but susceptible to MBLs.
Efflux Pumps Active transport of the antibiotic out of the bacterial cell. The MexAB-OprM system is a major contributor.Substrate for some efflux pumps.Substrate for efflux pumps, leading to reduced intracellular concentration.
Porin Channel Modification Reduced expression or mutation of outer membrane porin channels (e.g., OprD) limits antibiotic entry.Less dependent on specific porins than carbapenems.OprD loss is a significant mechanism of resistance.
PBP Modification Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics.Can lead to reduced efficacy.Can contribute to resistance.

Logical Relationship: Development of Resistance

cluster_mechanisms Resistance Mechanisms A Antibiotic Exposure (this compound / Meropenem) B Selective Pressure A->B C Emergence of Resistant Subpopulations B->C D β-Lactamase Production D->C E Efflux Pump Overexpression E->C F Porin Loss F->C G PBP Modification G->C

Caption: Factors leading to the development of antibiotic resistance.

Conclusion

Both this compound and Meropenem are important therapeutic options for infections caused by Pseudomonas aeruginosa. Meropenem has been a workhorse antibiotic with well-documented potent activity, though its effectiveness is increasingly threatened by the rise of carbapenem-resistant strains. This compound, as a fourth-generation cephalosporin, also possesses anti-pseudomonal activity.

The choice between these agents in a clinical or research setting should be guided by up-to-date local antimicrobial susceptibility data. Further direct comparative studies, both in vitro and in vivo, are warranted to more definitively delineate the relative efficacy of this compound and Meropenem against contemporary clinical isolates of P. aeruginosa. Understanding the prevalent local resistance mechanisms is also crucial for the effective use of these antibiotics and for the development of novel therapeutic strategies.

References

Cefozopran: Bridging the Gap Between Laboratory and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro Activity and In Vivo Performance of a Fourth-Generation Cephalosporin

For researchers, scientists, and drug development professionals, the journey from identifying a promising antimicrobial compound to its successful clinical application is fraught with challenges. A critical step in this process is the rigorous validation of in vitro activity with in vivo results to predict therapeutic success. This guide provides an objective comparison of the in vitro and in vivo performance of Cefozopran, a fourth-generation cephalosporin, supported by experimental data to aid in the assessment of its therapeutic potential.

In Vitro Activity of this compound: Gauging the Potency

The in vitro activity of an antibiotic is a fundamental indicator of its potential efficacy. This is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the in vitro susceptibility of a range of clinically relevant Gram-positive and Gram-negative bacteria to this compound.

Table 1: In Vitro Activity of this compound against Various Bacterial Pathogens

Bacterial SpeciesStrainMIC (μg/mL)
Enterococcus faecalisTN20056.25[1]
Bacteroides fragilis-12.5[1]
Prevotella bivia-12.5[1]

Note: The provided data is based on available research. A more comprehensive table with a wider range of bacterial species and MIC50/MIC90 values would be beneficial for a complete assessment.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values are typically determined using the broth microdilution method, a standardized and widely accepted technique.

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific bacterium.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well plate. The concentration range is selected to encompass the expected MIC of the test organism.

  • Inoculum Preparation: The bacterial culture is grown to the logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound This compound Stock Solution dilutions Serial Dilutions in Broth This compound->dilutions plate Inoculate 96-well Plate dilutions->plate inoculum Standardized Bacterial Inoculum inoculum->plate incubation Incubate at 37°C for 18-24h plate->incubation read Read Results Visually or with Plate Reader incubation->read mic Determine MIC read->mic

Workflow for Determining Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy of this compound: Performance in a Living System

While in vitro data provides a crucial first look at an antibiotic's potential, in vivo studies in animal models are essential to understand its efficacy in a complex biological system. These studies account for pharmacokinetic and pharmacodynamic factors that are absent in a test tube.

This compound has demonstrated therapeutic efficacy in various experimental infection models in mice, including respiratory tract, urinary tract, and soft tissue infections. In a murine model of mixed urinary tract infection with Enterococcus faecalis and Pseudomonas aeruginosa, this compound significantly reduced the viable cell counts of both organisms in the kidneys.[2] In a rat pyometra model with polymicrobial infection involving E. faecalis, this compound also significantly decreased bacterial counts.[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelInfection TypePathogen(s)Treatment RegimenOutcomeReference
MouseMixed Urinary Tract InfectionEnterococcus faecalis & Pseudomonas aeruginosa-Significant reduction in viable cell counts of both organisms in the kidneys[2]
RatPolymicrobial PyometraEnterococcus faecalis + Bacteroides fragilis or Prevotella bivia40 mg/kg, i.v., q.i.d. for 5 daysSignificant reduction in bacterial counts[1]
RatPolymicrobial PyometraEnterococcus faecalis + Bacteroides fragilis or Prevotella bivia80 mg/kg, i.v., b.i.d. for 5 daysSignificant reduction in bacterial counts (except for B. fragilis)[1]

Note: The table presents available data. More comprehensive studies with standardized endpoints like 50% effective dose (ED50) or survival rates would allow for a more direct comparison across different studies and with other antibiotics.

Experimental Protocol: Murine Systemic Infection Model

The murine systemic infection model is a commonly used preclinical model to evaluate the in vivo efficacy of antibiotics.

Objective: To assess the protective effect of this compound against a lethal systemic infection in mice.

Materials:

  • Specific pathogen-free mice (e.g., ICR strain)

  • Bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound for injection

  • Mucin or other virulence-enhancing agent (optional)

  • Sterile saline

Procedure:

  • Infection Induction: Mice are challenged via intraperitoneal injection with a lethal dose of the bacterial pathogen, often suspended in a substance like mucin to enhance virulence. The bacterial inoculum is pre-determined to cause mortality in untreated control animals within a specific timeframe (e.g., 24-48 hours).

  • Treatment Administration: this compound is administered to different groups of infected mice at various dose levels. The route of administration (e.g., subcutaneous, intravenous) and the timing of the first dose post-infection are critical and standardized parameters.

  • Observation: The animals are monitored for a defined period (e.g., 7 days) for survival.

  • Endpoint Determination: The primary endpoint is typically the 50% effective dose (ED50), which is the dose of this compound that protects 50% of the infected animals from death. This is calculated using statistical methods like the probit method. In some studies, bacterial load in organs (e.g., blood, spleen, liver) is also quantified at specific time points to assess bacterial clearance.

InVivo_Efficacy_Workflow cluster_infection Infection Model cluster_treatment Treatment cluster_evaluation Evaluation mice Select Mice challenge Induce Systemic Infection mice->challenge pathogen Prepare Bacterial Pathogen pathogen->challenge groups Divide into Treatment Groups challenge->groups administer Administer this compound groups->administer observe Observe for Survival administer->observe endpoint Determine ED50 or Bacterial Clearance observe->endpoint InVitro_InVivo_Validation cluster_vitro In Vitro Assessment cluster_vivo In Vivo Evaluation cluster_correlation Correlation and Prediction mic_determination MIC Determination correlation Correlate MIC with In Vivo Outcomes mic_determination->correlation bactericidal_activity Bactericidal Activity bactericidal_activity->correlation animal_model Animal Infection Model pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis animal_model->pk_pd_analysis pk_pd_analysis->correlation prediction Predict Clinical Efficacy correlation->prediction

References

Cefoperazone's Cross-Resistance Profile with Other β-Lactam Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An evaluation of the cross-resistance patterns between the third-generation cephalosporin Cefoperazone and other β-lactam antibiotics is crucial for guiding clinical therapeutic decisions, particularly in environments with a high prevalence of multidrug-resistant organisms. This guide provides a comparative analysis of Cefoperazone's in vitro activity against various bacterial strains, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in understanding its resistance and susceptibility profile. While direct comprehensive studies on Cefozopran were not available, the closely related Cefoperazone provides valuable insights.

Comparative In Vitro Activity of Cefoperazone and Other β-Lactams

The following table summarizes the minimum inhibitory concentrations (MIC) of Cefoperazone, both alone and in combination with the β-lactamase inhibitor sulbactam, against various Gram-negative bacilli, including carbapenem-resistant strains. The data is compared with other relevant β-lactam antibiotics.

Bacterial SpeciesResistance ProfileCefoperazone MIC (µg/mL)Cefoperazone/Sulbactam (1:1) MIC (µg/mL)Cefoperazone/Sulbactam (2:1) MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)
Acinetobacter baumanniiCarbapenem-ResistantRange: 64->256MIC50: 256MIC90: >256Range: 2-64MIC50: 16MIC90: 32Range: 4-128MIC50: 32MIC90: 64Not Available
Pseudomonas aeruginosaCarbapenem-ResistantRange: 2->256MIC50: 128MIC90: >256Range: 4->256MIC50: 128MIC90: >256Range: 4->256MIC50: 128MIC90: >256Not Available

Data extracted from a study on carbapenem-resistant A. baumannii and P. aeruginosa.[1]

Key Observations:

  • For carbapenem-resistant Acinetobacter baumannii, the addition of sulbactam to Cefoperazone significantly reduces the MIC values, indicating that β-lactamase production is a key resistance mechanism in these isolates. The susceptibility rate for carbapenem-resistant A. baumannii to Cefoperazone alone was 0.0%, which increased to 80.0% with the 1:1 combination of Cefoperazone/sulbactam.[1]

  • In contrast, for carbapenem-resistant Pseudomonas aeruginosa, the addition of sulbactam did not lead to a significant reduction in MICs, suggesting that other resistance mechanisms, such as efflux pumps or alterations in penicillin-binding proteins (PBPs), may be more prominent in these strains.[1]

  • Studies have shown that against Enterobacteriaceae, Cefoperazone's activity is comparable to cefamandole and cefoxitin but less than cefotaxime.[2] Against Pseudomonas aeruginosa, Cefoperazone is noted to be more active than carbenicillin or piperacillin.[2]

  • The combination of Cefoperazone with sulbactam has been shown to be effective against many extended-spectrum β-lactamase (ESBL)-producing organisms.[3][4]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing studies. The general methodologies employed in these studies are outlined below.

1. Bacterial Isolates:

  • Clinically significant bacterial isolates, such as Acinetobacter baumannii, Pseudomonas aeruginosa, and various Enterobacteriaceae, are collected from patient samples.

  • Strains with specific resistance phenotypes (e.g., carbapenem-resistant, ESBL-producing) are selected for detailed analysis.

2. Antimicrobial Susceptibility Testing:

  • The minimum inhibitory concentrations (MICs) of Cefoperazone, Cefoperazone/sulbactam, and comparator β-lactam antibiotics are determined using standard methods such as the agar dilution method or broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • For the agar dilution method, serial twofold dilutions of the antimicrobial agents are incorporated into Mueller-Hinton agar. A standardized bacterial inoculum is then applied to the surface of the agar plates. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.[6]

3. Detection of β-Lactamase Genes:

  • To understand the mechanisms of resistance, molecular methods such as Polymerase Chain Reaction (PCR) are used to detect the presence of genes encoding various β-lactamases (e.g., IMP, VIM, KPC, NDM, OXA variants).[1]

  • DNA is extracted from the bacterial isolates to serve as a template for PCR amplification using specific primers for the targeted β-lactamase genes.[1] The amplified PCR products are then sequenced to confirm the identity of the genes.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-resistance of Cefoperazone.

experimental_workflow cluster_collection Sample Collection & Isolation cluster_testing Susceptibility & Resistance Mechanism Testing cluster_analysis Data Analysis & Interpretation clinical_samples Clinical Samples bacterial_isolates Bacterial Isolation clinical_samples->bacterial_isolates mic_determination MIC Determination (Agar/Broth Dilution) bacterial_isolates->mic_determination Test with Cefoperazone & other β-lactams pcr PCR for Resistance Genes bacterial_isolates->pcr data_comparison Compare MICs of Cefoperazone & Comparators mic_determination->data_comparison cross_resistance_profile Determine Cross-Resistance Profile pcr->cross_resistance_profile Correlate with resistance mechanisms data_comparison->cross_resistance_profile

References

Cefozopran Under the Microscope: A Comparative Analysis in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for more effective antibiotics is a continuous endeavor. This guide provides a detailed comparison of Cefozopran, a fourth-generation cephalosporin, against other commonly used antibiotics in various animal models of specific infections. The data presented is compiled from a range of preclinical studies, offering insights into the relative efficacy and experimental protocols that underpin these findings.

This comparative guide synthesizes available preclinical data to evaluate the performance of this compound against other antibiotics such as Ceftazidime, Cefepime, and Imipenem. The following sections detail the efficacy of these antibiotics in murine models of respiratory tract infections, sepsis, and urinary tract infections, supported by quantitative data and experimental methodologies.

In Vitro Activity: A Prelude to In Vivo Efficacy

Before delving into animal studies, it is crucial to understand the in vitro activity of the compared antibiotics. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency against a specific pathogen. The MIC90, the concentration required to inhibit the growth of 90% of bacterial isolates, provides a robust measure for comparison.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Other Antibiotics

OrganismThis compoundCeftazidimeCefepimeCefpiromeFlomoxef
Staphylococcus aureus (MSSA)1.5612.56.253.130.78
Streptococcus pneumoniae0.050.780.10.050.2
Klebsiella pneumoniae0.20.390.10.20.1
Pseudomonas aeruginosa6.256.2512.512.5>100

Efficacy in Murine Respiratory Tract Infection Models

Respiratory tract infections remain a significant challenge in clinical practice. Murine models of pneumonia are instrumental in evaluating the in vivo efficacy of new antimicrobial agents.

Acute Pneumonia Model

In a murine model of acute respiratory tract infection caused by Klebsiella pneumoniae, this compound demonstrated comparable efficacy to ceftazidime and cefpirome.

Table 2: Therapeutic Efficacy (ED50 in mg/kg) in a Murine Model of Acute Klebsiella pneumoniae Pneumonia

AntibioticED50 (mg/kg)
This compound 2.8
Ceftazidime2.9
Cefpirome2.5
Cefpiramide10.4
Chronic Pneumonia Model

In a model of chronic respiratory tract infection, also induced by K. pneumoniae, this compound's performance was on par with ceftazidime.

Experimental Protocol: Murine Respiratory Tract Infection Model

A common methodology for inducing respiratory tract infections in mice involves the following steps:

experimental_workflow cluster_preparation Bacterial Preparation cluster_infection Infection Induction cluster_treatment Treatment and Observation Bacterial_Culture Bacterial Culture (e.g., K. pneumoniae) Inoculum_Prep Inoculum Preparation (Specific CFU/mL) Bacterial_Culture->Inoculum_Prep Intranasal_Inoculation Intranasal Inoculation Inoculum_Prep->Intranasal_Inoculation Anesthesia Anesthetize Mice Anesthesia->Intranasal_Inoculation Treatment_Admin Antibiotic Administration (Subcutaneous) Intranasal_Inoculation->Treatment_Admin Monitoring Monitor Survival and Symptoms Treatment_Admin->Monitoring Euthanasia_Analysis Euthanasia and Bacterial Load Determination Monitoring->Euthanasia_Analysis

Experimental workflow for a murine pneumonia model.

Murine Sepsis Model: A Test of Systemic Efficacy

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is a critical area of antibiotic research. Murine models of sepsis, often induced by intraperitoneal injection of bacteria, are used to evaluate the systemic efficacy of antibiotics.

While direct comparative data for this compound in a standardized sepsis model is limited in the available literature, its efficacy can be inferred from systemic infection models. For comparison, data from studies on other cephalosporins and carbapenems in murine sepsis models are presented. For instance, in a murine septicemia model with Enterobacteriaceae, the combination of ceftazidime with avibactam showed potent efficacy. Similarly, a study on dual carbapenem therapy in a murine sepsis model with carbapenemase-producing Acinetobacter baumannii demonstrated a significant reduction in mortality.

Experimental Protocol: Murine Sepsis Model

A typical protocol for inducing sepsis in a murine model is as follows:

experimental_workflow_sepsis cluster_preparation Bacterial Preparation cluster_infection Infection Induction cluster_treatment Treatment and Observation Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) Inoculum_Prep Inoculum Preparation (Specific CFU/mL) Bacterial_Culture->Inoculum_Prep IP_Injection Intraperitoneal Injection of Bacteria Inoculum_Prep->IP_Injection Treatment_Admin Antibiotic Administration IP_Injection->Treatment_Admin Monitoring Monitor Survival and Bacterial Load in Blood/Organs Treatment_Admin->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Workflow for a murine sepsis model.

Urinary Tract Infection Model: Targeting a Common Affliction

Urinary tract infections (UTIs) are among the most common bacterial infections. Animal models are essential for evaluating the efficacy of antibiotics in this specific anatomical niche.

In a murine model of UTI caused by Pseudomonas aeruginosa, this compound demonstrated efficacy equal to that of ceftazidime and cefclidin, and was superior to cefpirome.

Table 3: Therapeutic Efficacy (ED50 in mg/kg) in a Murine Model of Pseudomonas aeruginosa Urinary Tract Infection

AntibioticED50 (mg/kg)
This compound 1.8
Ceftazidime1.8
Cefclidin1.9
Cefpirome4.0

Modulation of Host Inflammatory Pathways

Beyond their direct bactericidal effects, some cephalosporins have been shown to modulate the host's immune response, which can be a critical factor in the overall therapeutic outcome. For example, the third-generation cephalosporin, ceftiofur, has been demonstrated to exert anti-inflammatory effects by inhibiting key signaling molecules. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

This interaction between the antibiotic and the host's immune system is a complex area of research. The bactericidal action of β-lactam antibiotics leads to the release of pathogen-associated molecular patterns (PAMPs) from bacteria, which in turn are recognized by the host's pattern recognition receptors (PRRs), triggering an immune response.

signaling_pathway cluster_infection Bacterial Infection cluster_antibiotic Antibiotic Action cluster_host_response Host Immune Response Bacteria Bacteria PAMPs PAMPs Release Bacteria->PAMPs Lysis This compound This compound (β-Lactam) This compound->Bacteria Inhibits Cell Wall Synthesis Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK) This compound->Signaling_Cascade Potential Modulation (Anti-inflammatory) PRRs PRR Activation (e.g., TLRs) PAMPs->PRRs Recognition PRRs->Signaling_Cascade Activation Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) Signaling_Cascade->Cytokines Induction

Potential interplay of this compound with host inflammatory pathways.

Conclusion

The preclinical data from various animal models suggest that this compound is a potent cephalosporin with a broad spectrum of activity. In murine models of respiratory and urinary tract infections, its efficacy is comparable or superior to that of other established cephalosporins like ceftazidime. While more direct comparative studies in standardized sepsis models are needed for a complete picture, the existing evidence underscores the therapeutic potential of this compound. Further research into its immunomodulatory effects could reveal additional benefits in the treatment of severe bacterial infections. This guide provides a foundational overview for researchers to build upon in their ongoing efforts to combat antimicrobial resistance.

Statistical Validation of Cefozopran's Antimicrobial Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antimicrobial efficacy of Cefozopran, a fourth-generation cephalosporin, with other key antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.

Comparative In-Vitro Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators against a range of clinically relevant Gram-positive and Gram-negative bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Note on Data Interpretation: The data presented below is compiled from various studies. Direct comparison of MIC values between studies should be approached with caution due to potential variations in methodology, geographic location of isolate collection, and time periods of the studies.

Table 1: Comparative Activity against Gram-Positive Aerobes
OrganismAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Staphylococcus aureus (Methicillin-Susceptible)This compound178N/AN/A[1]
Cefepime178N/AN/A[1]
Ceftazidime178N/AN/A[1]
Staphylococcus aureus (Methicillin-Resistant)This compound199N/ATended to decrease over time[1]
Cefepime199N/AN/A[1]
Ceftazidime199N/AN/A[1]
Streptococcus pneumoniaeThis compoundN/AN/ATended to increase over time[1]
CefepimeN/AN/ATended to increase over time[1]
CeftazidimeN/AN/ATended to increase over time[1]
Enterococcus faecalisThis compound206N/AN/A[1]
Cefepime206N/AN/A[1]
Ceftazidime206N/AN/A[1]

N/A: Data not available in the reviewed sources.

Table 2: Comparative Activity against Gram-Negative Aerobes
OrganismAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Escherichia coliThis compoundN/AN/AN/A[2]
CefepimeN/AN/AN/A
CeftazidimeN/AN/AN/A
Klebsiella pneumoniaeThis compoundN/AN/AN/A[2]
CefepimeN/AN/AN/A
CeftazidimeN/AN/AN/A
Pseudomonas aeruginosaThis compoundN/AN/AN/A[3]
CefepimeN/AN/AN/A[4]
CeftazidimeN/AN/AN/A[4]
Stenotrophomonas maltophiliaThis compoundMost strainsResistantResistant[5]
CefepimeN/AN/AN/A
CeftazidimeN/AN/AN/A

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] This process is primarily achieved through the targeting of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][6] The binding of this compound to these PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3][6] As a fourth-generation cephalosporin, this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3]

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols for Antimicrobial Susceptibility Testing

The in-vitro efficacy data presented in this guide is typically determined using standardized methods such as broth microdilution and disk diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A serial two-fold dilution of the antibiotic is prepared in a cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Microtiter plates containing the diluted antimicrobial agent are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

This method is used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared and swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a specified concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured in millimeters.

  • Interpretation: The zone diameter is interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion Isolate Bacterial Isolate Inoculum Standardized Inoculum Isolate->Inoculum BMD_Inoculate Inoculation Inoculum->BMD_Inoculate DD_Inoculate Inoculation Inoculum->DD_Inoculate BMD_Plate Microtiter Plate with Antibiotic Dilutions BMD_Plate->BMD_Inoculate BMD_Incubate Incubation (16-20h) BMD_Inoculate->BMD_Incubate BMD_Read MIC Determination BMD_Incubate->BMD_Read DD_Plate Mueller-Hinton Agar Plate DD_Plate->DD_Inoculate DD_Disk Apply Antibiotic Disk DD_Inoculate->DD_Disk DD_Incubate Incubation (16-24h) DD_Disk->DD_Incubate DD_Read Measure Zone of Inhibition DD_Incubate->DD_Read

Caption: Workflow for determining antimicrobial susceptibility via broth microdilution and disk diffusion.

References

Cefozopran's Clinical Efficacy in Animal Models: A Comparative Guide Based on MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Cefozopran's performance against other antimicrobial agents in various animal infection models. The data presented herein is collated from key preclinical studies, offering researchers, scientists, and drug development professionals a clear overview of this compound's efficacy correlated with Minimum Inhibitory Concentration (MIC) values.

I. Comparative Efficacy in a Murine Model of Mixed Urinary Tract Infection

A study investigating the therapeutic effects of this compound in a murine model of ascending mixed urinary tract infection with Enterococcus faecalis and Pseudomonas aeruginosa provides a direct comparison with other antibiotics. The key findings from this research are summarized below.

Experimental Protocol
  • Animal Model: 5-week-old female CBA/J mice.

  • Infection Model: Ascending urinary tract infection induced by intra-bladder inoculation of a bacterial suspension containing Enterococcus faecalis TN2005 and Pseudomonas aeruginosa P9.

  • Treatment Regimen: Antibiotics were administered subcutaneously twice daily for four days, starting 18 hours after infection.

  • Outcome Measurement: Viable bacterial cell counts in the kidneys were determined 16 hours after the final treatment.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of each antibiotic was determined using an agar dilution method with Trypticase Soy Agar.[1]

Data Summary

The following table summarizes the in vitro susceptibility (MIC) of the bacterial strains and the in vivo efficacy of the tested antibiotics.

AntibioticMIC (µg/mL) vs. E. faecalis TN2005MIC (µg/mL) vs. P. aeruginosa P9Mean log10 CFU/g Kidney (E. faecalis)Mean log10 CFU/g Kidney (P. aeruginosa)
This compound 48Significantly Reduced Significantly Reduced
Ceftazidime>1281Not ReducedSignificantly Reduced
Ampicillin1>128Significantly ReducedNot Reduced
Imipenem/Cilastatin42Not ReducedSignificantly Reduced
Ofloxacin40.5Not ReducedSignificantly Reduced
Control (untreated)--6.87.5
Data sourced from Tsuchimori et al., 1997.[1][2]
Key Observations

This compound was the only antibiotic tested that demonstrated significant efficacy against both Enterococcus faecalis and Pseudomonas aeruginosa in this mixed infection model.[1][2] The other agents were effective against only one of the pathogens, highlighting this compound's broader spectrum of activity in this context.[1]

Experimental Workflow

G cluster_setup Model Setup cluster_procedure Experimental Procedure cluster_groups Treatment Groups animal 5-week-old female CBA/J mice infection Induce ascending UTI via intra-bladder inoculation animal->infection pathogens E. faecalis TN2005 & P. aeruginosa P9 pathogens->infection treatment Administer antibiotics SC, BID for 4 days (starting 18h post-infection) infection->treatment outcome Determine viable bacterial counts in kidneys 16h after last dose treatment->outcome This compound This compound ceftazidime Ceftazidime ampicillin Ampicillin imipenem Imipenem/Cilastatin ofloxacin Ofloxacin control Control (untreated)

Murine Mixed Urinary Tract Infection Model Workflow.

II. Efficacy in a Rat Model of Polymicrobial Pyometra

This section details the evaluation of this compound in a rat model of polymicrobial pyometra, focusing on the impact of different dosing regimens.

Experimental Protocol
  • Animal Model: Rats.

  • Infection Model: Polymicrobial pyometra induced by mixed intrauterine inoculation of E. faecalis with either Bacteroides fragilis or Prevotella bivia.

  • Bacterial Strains & MICs:

    • E. faecalis: MIC = 6.25 µg/mL

    • B. fragilis: MIC = 12.5 µg/mL

    • P. bivia: MIC = 12.5 µg/mL

  • Treatment Regimen: this compound was administered intravenously for 5 days, immediately after bacterial inoculation, using two different dosing schedules.

  • Outcome Measurement: Bacterial counts and intrauterine inflammatory changes were compared to a non-treated control group.[3]

Data Summary

The efficacy of two different this compound dosing regimens is compared in the table below.

Dosing RegimenBacterial Counts (E. faecalis)Bacterial Counts (B. fragilis or P. bivia)
40 mg/kg, q.i.d.Significantly Reduced Significantly Reduced
80 mg/kg, b.i.d.Significantly ReducedNot significantly reduced for B. fragilis
Data sourced from Mikamo et al., 1998.[3]
Key Observations

A more divided dosing regimen of this compound (40 mg/kg, q.i.d.) was significantly more effective at reducing bacterial counts compared to a less frequent, higher dose regimen (80 mg/kg, b.i.d.).[3] This suggests that maintaining the drug concentration above the MIC for a longer duration is crucial for its efficacy in this model.

Logical Relationship of Dosing Regimen and Efficacy

G cluster_inputs Dosing Regimens cluster_outcome Therapeutic Efficacy regimen1 40 mg/kg q.i.d. efficacy1 Higher Efficacy (Significant reduction of all bacteria) regimen1->efficacy1 leads to regimen2 80 mg/kg b.i.d. efficacy2 Lower Efficacy (Reduced efficacy against B. fragilis) regimen2->efficacy2 leads to

Impact of this compound Dosing on Efficacy.

III. Efficacy in a Murine Model of Haematogenous Pneumococcal Meningitis

The therapeutic potential of this compound was also assessed in a murine model of haematogenous pneumococcal meningitis.

Experimental Protocol
  • Animal Model: Mice.

  • Infection Model: Haematogenous pneumococcal meningitis induced by intraperitoneal injection of Streptococcus pneumoniae serotype 6.

  • Treatment Regimen: this compound was administered subcutaneously twice a day for 1-3 days, starting 2 days after infection.

  • Outcome Measurement: Survival rate.

  • Pharmacokinetics: The penetration rate of this compound from blood to cerebrospinal fluid (CSF) was determined in infected mice.[4]

Data Summary

The dose- and duration-dependent efficacy of this compound is presented below.

This compound DoseTreatment DurationSurvival Rate
20 mg/kg3 days100%
Data shows a dose- and duration-dependent effect, with the specified regimen leading to full survival.[4]
Key Observations

This compound demonstrated dose- and duration-dependent efficacy in treating pneumococcal meningitis in this model.[4] A key factor contributing to its success is its enhanced penetration into the CSF of infected mice, which was found to be 44.7%, six times higher than in uninfected mice.[4]

This guide illustrates the potent in vivo activity of this compound across different animal infection models. The presented data underscores the importance of considering both the MIC of the target pathogen and the pharmacokinetic/pharmacodynamic properties of the antibiotic to optimize treatment outcomes. The comparative data suggests a beneficial profile for this compound, particularly in mixed infections where broad-spectrum coverage is essential.

References

Benchmarking Cefozopran: A Comparative Analysis Against Novel Antibiotic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Introduction

Cefozopran, a fourth-generation cephalosporin, has long been a reliable agent in the clinician's armamentarium against serious bacterial infections. Its broad spectrum of activity against both Gram-positive and Gram-negative pathogens has established it as a significant therapeutic option. However, the ever-evolving landscape of antimicrobial resistance necessitates a continuous evaluation of established antibiotics against emerging novel candidates. This guide provides a comprehensive performance comparison of this compound against a selection of recently developed antibiotics, offering researchers, scientists, and drug development professionals a data-driven overview to inform future research and clinical considerations.

Mechanism of Action: A Comparative Overview

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.

Novel antibiotic candidates often employ distinct or modified mechanisms to overcome resistance. For instance, Cefiderocol, a siderophore cephalosporin, utilizes a "Trojan horse" strategy by chelating iron and using the bacterial iron transport systems to enter the periplasmic space of Gram-negative bacteria, thereby evading porin channel mutations and efflux pumps. Other novel agents, such as β-lactamase inhibitor combinations (e.g., Ceftolozane/tazobactam, Ceftazidime/avibactam), are designed to counteract the primary resistance mechanism against β-lactams: the production of β-lactamase enzymes.

cluster_this compound This compound Mechanism cluster_novel Novel Antibiotic Mechanisms This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to NovelAbx Novel Antibiotics (e.g., Cefiderocol, BL/BLI combos) ResistanceMech Resistance Mechanisms (e.g., β-lactamases, Porin Channel Mutations) NovelAbx->ResistanceMech Evades/Inhibits Target Bacterial Target NovelAbx->Target Acts on Target->Lysis Inhibition leads to

Figure 1: Comparative Mechanism of Action

Quantitative Performance Analysis: In Vitro Susceptibility

The following tables summarize the in vitro activity of this compound and novel antibiotic candidates against key Gram-negative pathogens. Data is presented as the Minimum Inhibitory Concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, respectively.

Table 1: Activity against Pseudomonas aeruginosa

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound14
Cefiderocol0.120.5[1]
Ceftolozane/tazobactam0.52
Imipenem/relebactam0.51

Table 2: Activity against Carbapenem-Resistant Enterobacterales (CRE)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound--
Cefiderocol0.52
Ceftazidime/avibactam0.52[2]
Meropenem/vaborbactam0.031[3]

Table 3: Activity against Escherichia coli

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound≤0.060.12
Fosfomycin (IV)432[4][5]

Table 4: Activity against Acinetobacter baumannii

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound--
Zosurabalpin0.120.5[6]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. Below are detailed protocols for key experiments cited.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

start Start: Prepare Bacterial Inoculum prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End: Record MIC Value read_results->end

Figure 2: MIC Determination Workflow

Methodology:

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Dilution: The antibiotic is serially diluted in the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate, containing a specific antibiotic concentration, is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 2: Murine Pneumonia Model for In Vivo Efficacy

Animal models are crucial for evaluating the in vivo efficacy of new antibiotic candidates. The murine pneumonia model is a commonly used and well-characterized model.

Methodology:

  • Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the laboratory environment for a minimum of 3 days.

  • Infection Induction: Mice are anesthetized and intranasally or intratracheally inoculated with a predetermined lethal or sublethal dose of the pathogenic bacteria (e.g., Pseudomonas aeruginosa).

  • Treatment Administration: At a specified time post-infection (e.g., 2 hours), mice are treated with the test antibiotic (e.g., this compound or a novel candidate) via a clinically relevant route (e.g., subcutaneous or intravenous).

  • Monitoring: Mice are monitored for survival over a defined period (e.g., 7 days).

  • Bacterial Load Determination: At selected time points, subsets of mice are euthanized, and their lungs are harvested to determine the bacterial load (CFU/g of tissue).

start Start: Acclimatize Mice infect Induce Pneumonia with Pathogen start->infect treat Administer Antibiotic Treatment infect->treat monitor Monitor Survival and Clinical Signs treat->monitor assess Assess Bacterial Load in Lungs monitor->assess end End: Evaluate Efficacy assess->end

Figure 3: Murine Pneumonia Model Workflow

Discussion and Future Directions

The data presented indicate that while this compound remains a potent antibiotic, several novel candidates demonstrate superior in vitro activity against challenging multidrug-resistant Gram-negative pathogens. Cefiderocol and the new β-lactam/β-lactamase inhibitor combinations show particular promise against carbapenem-resistant isolates. Zosurabalpin represents a novel class of antibiotics with a unique mechanism of action against Acinetobacter baumannii.

It is crucial to note that in vitro susceptibility is only one aspect of an antibiotic's performance. Pharmacokinetic and pharmacodynamic properties, as well as clinical efficacy and safety data from robust clinical trials, are paramount in determining the ultimate clinical utility of these novel agents. Continued head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of this compound and these emerging therapies. The development of new antibiotics is a critical area of research, and the candidates highlighted in this guide represent significant progress in the fight against antimicrobial resistance.

References

A comparative study of the safety profiles of Cefozopran and other cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Cefozopran and other selected cephalosporins, supported by experimental data from clinical trials and preclinical studies. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of cephalosporin antibiotics.

Executive Summary

Cephalosporins are a cornerstone in the treatment of bacterial infections, valued for their broad spectrum of activity and generally favorable safety profile. However, variations in their chemical structure can lead to differences in their adverse effect profiles. This guide focuses on a comparative analysis of this compound, a fourth-generation cephalosporin, against other prominent members of this antibiotic class, including Cefepime (fourth-generation), Ceftazidime (third-generation), Cefoperazone (third-generation), and Cefotaxime (third-generation). The primary safety concerns associated with cephalosporins include neurotoxicity, hypersensitivity reactions, and hematological effects. This report synthesizes available data on these and other adverse events to provide a comprehensive safety overview.

Comparative Analysis of Adverse Drug Reactions

The following tables summarize the incidence of common adverse drug reactions (ADRs) associated with this compound and other selected cephalosporins, based on data from clinical trials and post-marketing surveillance. It is important to note that the incidence of ADRs can vary depending on the patient population, dosage, and duration of treatment.

Table 1: Incidence of Common Adverse Drug Reactions (%)

Adverse Drug ReactionThis compoundCefepimeCeftazidimeCefoperazoneCefotaxime
Gastrointestinal
Diarrhea-~3%[1]1.4%[2]Most Frequent[3]1.4%[2]
Nausea-~2%[1]<1%[2]Yes[4]1.4%[2]
Vomiting-~1%[1]<1%[2]Yes[4]1.4%[2]
Dermatological
Rash1.5% (discontinuation)[1]4% (at higher doses)[1]2.4%[2]Common[3]2.4%[2]
Pruritus (Itching)-1% (at higher doses)[1]2.4%[2]-2.4%[2]
Urticaria (Hives)---Yes[4]-
Hematological
EosinophiliaYes[5]1%[6]2.4%[2]Yes[4]2.4%[2]
Positive Coombs' Test-18.7% (without hemolysis)[6]Yes[2]Yes[3]Yes[2]
Neutropenia/Leukopenia-<1%[6]<1%[2]Yes[4]<1%[2]
Hepatic
Increased TransaminasesYes[5]Yes[6]Yes[7]5-10%[3]Yes[8]
Neurological
Headache-1% (at higher doses)[1]<1%[2]-<1%[2]
Seizures-Yes (high doses/renal impairment)[9]-Yes (high doses)[4]Yes (high doses)[8]
Local Reactions
Phlebitis/Thrombophlebitis-Yes[1]Yes[10]Yes[4]Yes[8]
Pain at Injection Site-Yes[1]-Yes[4]Yes[8]

Key Safety Concerns: Signaling Pathways and Mechanisms

Understanding the molecular mechanisms underlying cephalosporin-induced adverse effects is crucial for risk assessment and the development of safer alternatives.

Cephalosporin-Induced Neurotoxicity

Cephalosporin-induced neurotoxicity can manifest as confusion, seizures, and encephalopathy. The primary mechanism is believed to be the inhibition of the γ-aminobutyric acid (GABA) type A receptor in the central nervous system. GABA is the main inhibitory neurotransmitter, and its blockade leads to neuronal hyperexcitability.

GABAPathway Cephalosporin Cephalosporin GABA_A_Receptor GABA-A Receptor Cephalosporin->GABA_A_Receptor Inhibits Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_A_Receptor->Neuronal_Hyperexcitability Neurotoxicity Neurotoxicity (e.g., Seizures) Neuronal_Hyperexcitability->Neurotoxicity Leads to

Caption: Cephalosporin-induced GABA-A receptor inhibition leading to neurotoxicity.

Cephalosporin-Induced Hematological Disorders

Certain cephalosporins can cause hematological abnormalities such as coagulopathy and, in rare cases, aplastic anemia. Coagulopathy is often linked to the presence of an N-methylthiotetrazole (NMTT) or similar side chain, which inhibits the enzyme vitamin K-epoxide reductase, a key enzyme in the synthesis of clotting factors. Aplastic anemia is thought to be an immune-mediated reaction targeting hematopoietic stem cells.[11][12]

HematologicalPathway cluster_coagulopathy Coagulopathy cluster_aplastic_anemia Aplastic Anemia Cephalosporin_NMTT Cephalosporin (with NMTT-like side chain) VitK_Epoxide_Reductase Vitamin K-Epoxide Reductase Cephalosporin_NMTT->VitK_Epoxide_Reductase Inhibits Clotting_Factor_Synthesis Clotting Factor Synthesis VitK_Epoxide_Reductase->Clotting_Factor_Synthesis Required for Coagulopathy_Node Coagulopathy Clotting_Factor_Synthesis->Coagulopathy_Node Cephalosporin_AA Cephalosporin T_Cell T-Cell Cephalosporin_AA->T_Cell Activates Hematopoietic_Stem_Cells Hematopoietic Stem Cells T_Cell->Hematopoietic_Stem_Cells Attacks Aplastic_Anemia_Node Aplastic Anemia Hematopoietic_Stem_Cells->Aplastic_Anemia_Node SafetyWorkflow Preclinical Preclinical Safety Assessment In_Vitro In Vitro Cytotoxicity Assays Preclinical->In_Vitro In_Vivo In Vivo Animal Toxicity Studies Preclinical->In_Vivo Clinical_Trials Clinical Trials (Phase I-III) In_Vivo->Clinical_Trials Phase_I Phase I: Healthy Volunteers (Safety and Tolerability) Clinical_Trials->Phase_I Phase_II_III Phase II/III: Patients (Efficacy and Safety Monitoring) Clinical_Trials->Phase_II_III Regulatory_Review Regulatory Review and Approval Phase_II_III->Regulatory_Review Post_Marketing Post-Marketing Surveillance (Phase IV) Regulatory_Review->Post_Marketing Pharmacovigilance Pharmacovigilance and Spontaneous ADR Reporting Post_Marketing->Pharmacovigilance

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Cefozopran

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Cefozopran. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this document incorporates specific data for this compound where available and supplements it with information from analogous fourth-generation cephalosporins, such as Cefepime and Cefpirome, to ensure a thorough understanding of the necessary precautions.

Personal Protective Equipment (PPE): A First Line of Defense

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing.To protect eyes from dust, aerosols, and splashes.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling powder or if aerosols may be generated.This compound is a pharmaceutical compound of unknown potency and may cause respiratory irritation.
Protective Clothing A lab coat or gown should be worn.To prevent contamination of personal clothing.

Safe Handling and Engineering Controls

Proper handling procedures and engineering controls are vital to minimize the risk of exposure to this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use of a chemical fume hood or other ventilated enclosure is recommended, especially when handling powders or performing operations that may generate dust or aerosols.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Spill and Disposal Protocols: Managing the Unexpected

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain the spill.

  • Clean: Carefully sweep or scoop up the spilled material. For liquid spills, use an absorbent material. Place all contaminated materials into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

Disposal:

  • Dispose of this compound waste in accordance with all applicable local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

First Aid Measures: Immediate Response to Exposure

Should an exposure occur, prompt first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing Safety: Procedural Diagrams

To further clarify safety procedures, the following diagrams illustrate key workflows for handling this compound.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat/Gown d2 Respirator d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat/Gown f2->f3 f4 Respirator f3->f4

PPE Donning and Doffing Sequence

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill don_ppe->contain clean Clean Up Spill contain->clean decontaminate Decontaminate Area clean->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

This compound Spill Response Workflow

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefozopran
Reactant of Route 2
Reactant of Route 2
Cefozopran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。